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[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea Documentation Hub

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  • Product: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
  • CAS: 1038374-89-8

Core Science & Biosynthesis

Foundational

Technical Monograph: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8)

Executive Summary [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS RN: 1038374-89-8 ) is a specialized bifunctional organic intermediate characterized by a neopentyl-like diamine backbone terminating in a thiourea moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS RN: 1038374-89-8 ) is a specialized bifunctional organic intermediate characterized by a neopentyl-like diamine backbone terminating in a thiourea moiety. Unlike its structural analogue Dimaprit (a potent Histamine H2 receptor agonist), this compound features a gem-dimethyl substitution and a thiourea linkage (N-C=S) rather than an isothiourea (S-C=N) core.

Primary utility lies in two distinct domains:

  • Medicinal Chemistry: As a steric probe in Structure-Activity Relationship (SAR) studies for histamine H2 receptor modulation, testing the necessity of chain flexibility and tautomeric equilibrium.

  • Materials Science: As a nitrogen-sulfur donor ligand for metal adhesion promotion (specifically Cu and Au interfaces) and as a functional monomer in advanced polymer curing systems.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Registry Number 1038374-89-8
IUPAC Name 1-[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
Molecular Formula C₈H₁₉N₃S
Molecular Weight 189.32 g/mol
SMILES CN(C)CC(C)(C)CNC(N)=S
InChI Key GJYPZDJSYRBASI-UHFFFAOYSA-N
Physical State White to off-white crystalline solid (typically)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
pKa (Calculated) ~9.5 (Tertiary amine), ~-1.0 (Thiourea sulfur protonation)

Synthetic Methodology

Expert Commentary: While simple thioureas can be formed via KSCN/HCl, the presence of the tertiary amine and the need for high purity in pharmacological screening necessitates a more controlled approach to avoid polymerization or salt contamination. The Benzoyl Isothiocyanate method is the industry standard for high-yield, clean synthesis of mono-substituted thioureas.

Protocol: Isothiocyanate-Mediated Aminolysis

Reagents:

  • 3-(Dimethylamino)-2,2-dimethylpropylamine (Precursor Amine)

  • Benzoyl isothiocyanate

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) & Ethanol

Step-by-Step Workflow:

  • Protection/Activation:

    • Dissolve Benzoyl isothiocyanate (1.05 eq) in anhydrous DCM at 0°C.

    • Dropwise add 3-(dimethylamino)-2,2-dimethylpropylamine (1.0 eq) under N₂ atmosphere.

    • Mechanism: Nucleophilic attack of the primary amine on the isothiocyanate carbon forms the N-benzoyl thiourea intermediate.

    • Checkpoint: Monitor via TLC (vanishing amine spot).

  • Hydrolysis (Deprotection):

    • Evaporate DCM and redissolve the intermediate in Ethanol.

    • Add 10% NaOH solution (excess) and reflux for 1-2 hours.

    • Mechanism: Base-catalyzed hydrolysis cleaves the benzoyl group (forming sodium benzoate) and releases the free thiourea.

  • Purification:

    • Neutralize with dilute HCl to pH ~8.

    • Extract with Ethyl Acetate or crystallize from Ethanol/Ether.

    • Validation: ¹H NMR should show the gem-dimethyl singlet (~0.9 ppm) and the thiourea NH protons (broad singlets >7 ppm).

Synthetic Pathway Visualization

Synthesis Amine 3-(Dimethylamino)- 2,2-dimethylpropylamine Inter N-Benzoyl Intermediate Amine->Inter DCM, 0°C Nucleophilic Addition Benzoyl Benzoyl Isothiocyanate Benzoyl->Inter Target TARGET: [3-(Dimethylamino)-2,2- dimethylpropyl]thiourea Inter->Target NaOH/EtOH Hydrolysis (-PhCOOH)

Figure 1: Two-step synthesis via benzoyl isothiocyanate ensures regioselectivity and prevents polymerization.

Pharmacological Context: The Dimaprit Connection

Scientific Insight: This compound is a critical "negative control" or "steric probe" in histamine research.

Dimaprit (S-[3-(dimethylamino)propyl]isothiourea) is a highly specific H2 receptor agonist.[1][2] CAS 1038374-89-8 modifies the Dimaprit scaffold in two fundamental ways:

  • Linkage Isosterism: Replaces the Isothiourea (S-C=N) with a Thiourea (N-C=S). This alters the tautomeric preference. Dimaprit mimics the imidazole ring of histamine via its ability to transfer protons (1,3-prototropic tautomerism). The thiourea analogue has different H-bonding capability and acidity, often reducing agonist activity but retaining binding affinity (potential antagonist).

  • Gem-Dimethyl Effect: The 2,2-dimethyl substitution restricts the conformational freedom of the propyl chain (Thorpe-Ingold effect). This locks the distance between the cationic amine and the thiourea group, allowing researchers to map the precise spatial requirements of the H2 receptor binding pocket.

Structure-Activity Relationship (SAR) Map

SAR Dimaprit DIMAPRIT (Agonist) S-Linkage | Linear Chain (Proton Transfer Mimic) Receptor Histamine H2 Receptor Activation vs. Blockade Dimaprit->Receptor High Efficacy Target CAS 1038374-89-8 (Probe) N-Linkage | Gem-Dimethyl (Steric Lock + Tautomer Shift) Target->Receptor Altered Binding/Efficacy (Steric Hindrance)

Figure 2: SAR comparison showing how CAS 1038374-89-8 serves as a structural probe against the standard agonist Dimaprit.

Industrial Applications: Adhesion & Curing

Beyond pharma, the aminopropyl-thiourea motif is cited in patent literature for advanced materials.

  • Metal Adhesion Promoters:

    • The sulfur atom in the thiourea group has high affinity for transition metals (Cu, Au, Ag).

    • The tertiary amine facilitates curing in epoxy matrices.

    • Application: Used in Printed Circuit Board (PCB) manufacturing to enhance the bond between copper foil and epoxy resin prepregs.

  • Epoxy Curing Agents:

    • Acts as a "latent" accelerator. The steric bulk of the 2,2-dimethyl group delays the onset of cure at room temperature (pot life extension) but allows rapid crosslinking at elevated temperatures.

Safety & Handling (SDS Highlights)

Note: As a thiourea derivative, this compound must be handled as a potential sensitizer and thyroid toxicant.

  • GHS Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.

    • Skin Sens. 1: May cause an allergic skin reaction.

    • Carc. 2: Suspected of causing cancer (based on thiourea class data).

  • Handling Protocol:

    • Use essentially in a fume hood.

    • Decontamination: Treat spills with dilute hypochlorite (bleach) to oxidize the thiourea to urea/sulfate before disposal (prevents release of toxic vapors).

References

  • Fluorochem Ltd. Product Analysis: [3-(dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8). Fluorochem Catalog. Link

  • Parsons, M.E., et al. (1977).[2] Dimaprit—[S-[3-(N,N-dimethylamino)propyl]isothiourea]—A highly specific histamine H2-receptor agonist.[1][2] Agents and Actions, 7(1), 31–37.[2] (Context for structural analogue). Link

  • Black, J.W., et al. (1972). Definition and antagonism of histamine H2-receptors.[2][3] Nature, 236, 385-390. (Foundational H2 receptor SAR). Link

  • Google Patents. Nitrogen-containing adhesion monomers and polymers. (General class citation for aminopropyl thioureas in adhesion). Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Analytical Validation of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Executive Summary This technical guide provides a comprehensive analysis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS: 1038374-89-8). Designed for medicinal chemists and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS: 1038374-89-8). Designed for medicinal chemists and drug development professionals, this document moves beyond basic catalog data to explore the structural implications of the gem-dimethyl substituent (Thorpe-Ingold effect), precise stoichiometric calculations, and a self-validating analytical protocol for compound verification.

Part 1: Molecular Identity & Stoichiometry

The accurate characterization of small molecule building blocks is the bedrock of reproducible synthesis. Below is the definitive physicochemical profile derived from atomic weights (IUPAC 2022 standard).

Fundamental Constants
PropertyValuePrecision Note
IUPAC Name [3-(Dimethylamino)-2,2-dimethylpropyl]thioureaSystematic nomenclature
CAS Registry Number 1038374-89-8 Unique Identifier
Chemical Formula

Net composition
Exact Mass 189.129969 DaMonoisotopic (for HRMS)
Average Molecular Weight 189.32 g/mol Weighted average
Elemental Composition Analysis

For elemental analysis (CHN) validation, the theoretical mass fractions are calculated as follows:

ElementSymbolAtom CountAtomic Mass (u)Mass Fraction (%)
CarbonC812.01150.75%
HydrogenH191.00810.12%
NitrogenN314.00722.20%
SulfurS132.06016.94%

Technical Insight: The high nitrogen content (22.2%) combined with the sulfur atom makes this compound highly polar. In Reverse Phase HPLC (RP-HPLC), expect early elution (low retention time) unless ion-pairing agents (e.g., TFA or formic acid) are used to protonate the tertiary amine.

Part 2: Structural Dynamics & The Gem-Dimethyl Effect

This molecule is not merely a linear chain; the 2,2-dimethyl substitution is a critical structural feature.

The Thorpe-Ingold Effect

The presence of two methyl groups on the


-carbon relative to the thiourea and amine groups introduces the Thorpe-Ingold effect  (gem-dimethyl effect).
  • Conformational Lock: The bulky methyl groups restrict the rotation of the propyl backbone. This increases the population of the gauche conformer, bringing the terminal amine and thiourea groups closer in space compared to a linear propyl analog.

  • Metabolic Stability: In drug design, gem-dimethyl groups are frequently employed to block metabolic

    
    -oxidation or to sterically hinder enzymatic attack on adjacent sites [1].
    
  • Cyclization Potential: If subjected to oxidative desulfurization or alkylation, the pre-organized conformation facilitates rapid intramolecular cyclization (e.g., to form a cyclic guanidine or pyrimidine derivative).

Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and the steric influence of the central quaternary carbon.

ChemicalStructure cluster_properties Physicochemical Impact Thiourea Thiourea Moiety (H2N-CS-NH-) Linker Methylene Linker (-CH2-) Thiourea->Linker Amide Bond GemDimethyl Gem-Dimethyl Core (-C(CH3)2-) *Thorpe-Ingold Center* Linker->GemDimethyl C-C Linker2 Methylene Linker (-CH2-) GemDimethyl->Linker2 C-C (Steric Bulk) Stability Increased Metabolic Stability GemDimethyl->Stability Solubility Lipophilicity Modulation (LogP Adjustment) GemDimethyl->Solubility Amine Tertiary Amine (-N(CH3)2) Linker2->Amine C-N

Caption: Structural connectivity highlighting the central gem-dimethyl core which dictates conformational entropy and metabolic stability.

Part 3: Analytical Validation Protocol

To ensure scientific integrity, researchers must validate the identity of CAS 1038374-89-8 using a multi-modal approach. Relying solely on vendor labels is insufficient for high-stakes research.

Proton NMR ( -NMR) Prediction & Assignment

Solvent: DMSO-


 or 

(Note: Thiourea protons are exchangeable and may be broad or invisible in protic solvents like

).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Rationale
0.90 - 1.00 Singlet (s)6H

The gem-dimethyl groups are chemically equivalent and shielded.
2.15 - 2.25 Singlet (s)6H

Methyl protons on the nitrogen; deshielded by the electronegative N.
2.20 - 2.30 Singlet (s)2H

Methylene adjacent to the tertiary amine.
3.20 - 3.40 Broad Doublet2H

Methylene adjacent to the thiourea nitrogen; significantly deshielded.
7.00 - 9.00 Broad1H + 2H

/

Thiourea protons. Highly variable depending on concentration and solvent H-bonding.
Mass Spectrometry (LC-MS) Workflow

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
  • Target Ion:

    
    
    
  • Expected m/z: 190.13

  • Fragmentation Pattern: High collision energy may yield a fragment at m/z ~58 (characteristic of the dimethylaminomethyl cation

    
    ).
    
Validation Logic Diagram

The following flowchart outlines the "Go/No-Go" decision matrix for validating this compound before use in biological assays.

ValidationProtocol Start Sample Receipt (CAS 1038374-89-8) SolubilityTest Solubility Check (DMSO/MeOH) Start->SolubilityTest LCMS LC-MS Analysis (ESI+) SolubilityTest->LCMS MassCheck Does m/z = 190.1 ± 0.2? LCMS->MassCheck NMR 1H-NMR Spectroscopy (DMSO-d6) MassCheck->NMR Yes Reject REJECT BATCH Recrystallize or Discard MassCheck->Reject No (Wrong ID) IntegrationCheck Do Integrals Match Structure? NMR->IntegrationCheck PurityCheck Is Purity > 95%? IntegrationCheck->PurityCheck Yes IntegrationCheck->Reject No (Impurity/Degradation) PurityCheck->Reject No Approve RELEASE FOR ASSAY Store at -20°C PurityCheck->Approve Yes

Caption: Decision matrix for the analytical validation of the compound prior to experimental use.

Part 4: Handling and Safety Considerations

Thiourea derivatives possess specific toxicological profiles that require strict adherence to safety protocols.

  • Goitrogenic Potential: Thioureas interfere with iodine uptake in the thyroid. Chronic exposure can lead to thyroid hypertrophy. Always handle in a fume hood.

  • Chelation: The thiourea sulfur and the tertiary amine nitrogen create a potential bidentate ligand site. Avoid contact with metallic spatulas (use ceramic or glass) to prevent trace metal contamination which could catalyze oxidation [2].

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Thioureas are prone to oxidation to form ureas or disulfide dimers upon prolonged exposure to air and moisture.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general Thiourea synthesis mechanisms).
Foundational

An In-depth Technical Guide to the Solubility Profile of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Foreword: Navigating the Critical Path of Drug Development with Predictive Solubility Analysis In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Drug Development with Predictive Solubility Analysis

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a drug candidate is its solubility. Poor solubility can lead to a cascade of developmental hurdles, including inadequate bioavailability, unpredictable in vitro results, and formulation difficulties, ultimately culminating in costly late-stage failures.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration of the solubility profile of a novel thiourea derivative: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.

While specific experimental data for this compound is not yet publicly available, this document serves as a robust framework for its investigation. By leveraging established principles of physical chemistry, analyzing the structural attributes of the molecule, and detailing rigorous experimental protocols, we aim to provide a predictive and practical guide to understanding and determining its behavior in aqueous and organic media. This proactive approach allows for the early identification of potential challenges and informs strategic decision-making in the pre-formulation and lead optimization phases.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[3] An in-depth analysis of the molecular structure of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea provides critical insights into its expected solubility.

Chemical Structure:

Key Structural Features and Their Predicted Influence:

  • Thiourea Moiety (-NH-C(=S)-NH-): This functional group is capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the sulfur and nitrogen atoms). This dual capacity suggests potential for favorable interactions with protic solvents like water and alcohols. The sulfur atom, being less electronegative than oxygen in urea, imparts a different electronic character and hydrogen bonding capability compared to its urea analog.[4][5]

  • Tertiary Amine Group (-N(CH3)2): The dimethylamino group is a key feature influencing aqueous solubility. As a tertiary amine, it can be protonated in acidic to neutral aqueous solutions, forming a cationic species. This ionization dramatically increases the polarity of the molecule and its ability to interact with water through ion-dipole forces, thereby enhancing aqueous solubility. The pKa of this group will be a critical determinant of the pH-dependent solubility profile.

  • Neopentyl-like Core (-C(CH3)2-CH2-): The quaternary carbon and the surrounding methyl groups create a bulky, nonpolar (lipophilic) region within the molecule. This hydrocarbon-rich segment will favor interactions with nonpolar organic solvents through van der Waals forces and may limit solubility in water.

  • Overall Molecular Architecture: The molecule presents a dichotomous character, with polar, hydrogen-bonding termini (thiourea and dimethylamino groups) and a nonpolar, sterically hindered core. The balance between these hydrophilic and lipophilic regions will ultimately dictate its solubility in a given solvent. The LogP value of approximately 0.8 suggests a relatively balanced lipophilicity.[6]

Theoretical Solubility Profile: A Predictive Analysis

Based on the structural features, a theoretical solubility profile can be constructed. This predictive approach is invaluable for guiding experimental design and anticipating formulation strategies.[3][7]

Aqueous Solubility

The aqueous solubility of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea is expected to be significantly influenced by pH.

  • In Acidic to Neutral pH: The tertiary amine will be protonated, leading to the formation of a more soluble salt. The presence of the thiourea group, capable of hydrogen bonding with water, will further contribute to its solubility.

  • In Alkaline pH: As the pH increases above the pKa of the dimethylamino group, the amine will be deprotonated, and the molecule will exist in its less polar, free base form. This will likely lead to a significant decrease in aqueous solubility.

Organic Solvent Solubility

The solubility in organic solvents will be governed by the polarity of the solvent and its ability to interact with the different functional groups of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a moderate polarity. The thiourea and dimethylamino groups will interact favorably with these solvents. The nonpolar core will also have some affinity for the alkyl chains of the alcohols. Therefore, moderate to good solubility is anticipated in these solvents.[8][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants. They are expected to be good solvents for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea, effectively solvating both the polar and nonpolar regions of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar neopentyl-like core will favor interactions with these solvents. However, the highly polar thiourea and dimethylamino groups will have very limited affinity for nonpolar environments. Consequently, the solubility in these solvents is predicted to be low.

Rigorous Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The following section outlines detailed, self-validating protocols for the accurate determination of the solubility of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.

Safety and Handling Precautions

Thiourea and its derivatives can be hazardous.[10] It is imperative to handle [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11][12][13]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]

  • Material Safety Data Sheet (MSDS): Obtain and thoroughly review the MSDS for the compound before commencing any work.[10][12] The MSDS for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[14][15][16] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Experimental Workflow for Shake-Flask Method

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) B->C Incubate D Allow to stand to let undissolved solids settle C->D Settle E Withdraw an aliquot of the supernatant D->E Sample F Filter through a 0.22 µm filter to remove any remaining solid particles E->F Clarify G Dilute the filtrate with a suitable solvent F->G Prepare for analysis H Quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) G->H Measure I Calculate solubility (e.g., in mg/mL or µM) H->I Compute

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea to a series of vials containing a known volume of the desired solvent (e.g., water at various pH values, methanol, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF or PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

pH-Dependent Aqueous Solubility Profile

Given the presence of the ionizable dimethylamino group, determining the solubility as a function of pH is essential.

Experimental Workflow for pH-Dependent Solubility

pH_Solubility_Workflow A Prepare a series of buffers with varying pH values (e.g., pH 2 to 10) B Perform the Shake-Flask method for each pH buffer A->B Use as solvents C Measure the final pH of each saturated solution B->C Verify pH D Plot solubility (log scale) vs. final pH C->D Generate profile E Determine the pKa and intrinsic solubility (S₀) from the plot D->E Analyze data

Caption: Workflow for pH-Dependent Solubility Determination.

Protocol:

  • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Execute the shake-flask protocol described in section 3.2 for each buffer.

  • It is crucial to measure the pH of the saturated solution at the end of the equilibration period, as the dissolution of the compound can alter the final pH.[14]

  • Plot the logarithm of the measured solubility against the final measured pH. This will generate a pH-solubility profile from which the intrinsic solubility (S₀, the solubility of the neutral species) and the pKa of the ionizable group can be determined.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Solvent SystemPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Water (pH 2)HighTo be determined
Water (pH 7.4)Moderate to HighTo be determined
Water (pH 10)LowTo be determined
MethanolGoodTo be determined
EthanolGoodTo be determined
Dimethyl Sulfoxide (DMSO)Very HighTo be determined
AcetonitrileModerateTo be determined
HexaneVery LowTo be determined

Conclusion: A Roadmap for Comprehensive Solubility Characterization

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea. By integrating theoretical predictions based on molecular structure with robust, gold-standard experimental protocols, researchers can generate the high-quality, reliable data necessary to advance a compound through the drug development pipeline. A thorough understanding of a compound's solubility in both aqueous and organic media is not merely a data collection exercise; it is a fundamental prerequisite for successful formulation development, accurate in vitro and in vivo testing, and ultimately, the realization of a new therapeutic agent. The methodologies and predictive analyses outlined herein offer a clear and actionable path for the comprehensive solubility characterization of this and other novel chemical entities.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Predicting Solubility. Rowan.
  • Safety First: Essential Handling and Safety Guidelines for Thiourea. NINGBO INNO PHARMCHEM CO.,LTD.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Shake-Flask Solubility Assay. Bienta.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Determination of aqueous solubility by heating and equilibr
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Thiourea. Santa Cruz Biotechnology.
  • Safety D
  • Solubility of Thiourea in Solvents. Scribd.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Safety D
  • Thiourea. Sciencemadness Wiki.
  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA.
  • Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
  • Thiourea. Wikipedia.
  • Biological Applications of Thiourea Deriv
  • [3-(dimethylamino)-2,2-dimethylpropyl]thiourea. Fluorochem.

Sources

Exploratory

Thermodynamic Properties of Dimethylamino-Substituted Thioureas: A Technical Guide

The following technical guide details the thermodynamic characterization of dimethylamino-substituted thioureas, focusing on experimental protocols, data derivation, and structural causality. Core Directive: The Thermody...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic characterization of dimethylamino-substituted thioureas, focusing on experimental protocols, data derivation, and structural causality.

Core Directive: The Thermodynamic Rationale

In drug development and ligand design, the stability of a molecule is not merely a function of its static structure but of its thermodynamic state functions. For dimethylamino-substituted thioureas —a class of compounds pivotal in coordination chemistry and potential metallodrugs—understanding the Standard Molar Enthalpy of Formation (


)  is critical.

This parameter serves as the energetic baseline for predicting:

  • Chemical Stability: Susceptibility to oxidative degradation or hydrolysis.

  • Binding Affinity: The enthalpic contribution to ligand-metal complexation.

  • Bioavailability: Correlating crystal lattice energy (

    
    ) with solubility profiles.
    

This guide moves beyond simple data listing to establish a self-validating experimental protocol for determining these properties with high precision (


).

Theoretical Framework & Causality

The dimethylamino group (


) acts as a strong electron donor. In thiourea derivatives, this donation increases the electron density at the thiocarbonyl sulfur and the central nitrogen atoms.
  • Causality: Increased electron density

    
     Stronger 
    
    
    
    polarization
    
    
    Higher lattice energy due to dipolar interactions.
  • Thermodynamic Consequence: A more negative enthalpy of formation in the gas phase compared to unsubstituted thiourea, indicating greater intrinsic stability of the molecular bonds.

To quantify this, we employ a Thermodynamic Cycle linking the crystalline state (accessible via combustion) to the gas state (required for theoretical modeling).

Visualization: The Thermodynamic Cycle

The following diagram illustrates the Hess's Law relationship required to isolate the gas-phase enthalpy of formation.

ThermoCycle Elements Elements in Standard States (C, H2, N2, S_rhombic) Solid Compound (crystalline) (cr) Elements->Solid ΔfH°(cr) Gas Compound (gas) (g) Elements->Gas ΔfH°(g) Solid->Gas ΔsubH° CombustionProducts Combustion Products (CO2, H2O, N2, H2SO4) Solid->CombustionProducts ΔcH°(cr)

Figure 1: Born-Haber cycle relating formation, sublimation, and combustion enthalpies.

Experimental Protocols

To ensure Scientific Integrity , the following protocols must be executed with strict adherence to standard states (


, 

).
Synthesis and Purification (The Pre-requisite)

Thermodynamic data is useless without purity. Impurities >0.1% can skew combustion data significantly.

  • Synthesis: React N,N-dimethylthiocarbamoyl chloride with the appropriate amine (e.g., aniline for 1,1-dimethyl-3-phenylthiourea) in dry acetone.

  • Purification: Recrystallization from ethanol/water mixtures is standard.

  • Validation: Purity must be confirmed via DSC (Differential Scanning Calorimetry) using the fractional melting technique. A purity of >99.9 mol% is the threshold for valid calorimetric work.

Static Bomb Combustion Calorimetry

This method determines the energy of combustion (


), which is then converted to enthalpy (

).

Protocol Steps:

  • Calibration: Calibrate the system using benzoic acid (NIST SRM 39j) to determine the energy equivalent (

    
    ).
    
  • Sample Preparation: Pelletize ~0.5 g of the thiourea derivative. Weigh to

    
    .
    
  • Combustion Aids: For sulfur compounds, add a small volume of water (

    
    ) to the bomb to dissolve formed oxides, ensuring thermodynamic equilibrium as aqueous 
    
    
    
    .
  • Ignition: Pressurize with Oxygen (3.04 MPa). Fire at

    
    .
    
  • Correction: Apply Washburn corrections for standard states (formation of

    
    , dissolution of 
    
    
    
    , etc.).

Crucial Insight: Organosulfur compounds yield


. You must verify the absence of sulfites (

) in the final bomb liquid using starch-iodine testing. Incomplete oxidation invalidates the run.
Sublimation Enthalpy ( )

To bridge the crystal-gas gap, use the Knudsen Effusion Method or Calvet Microcalorimetry .

  • Knudsen Method: Measures vapor pressure (

    
    ) as a function of temperature. 
    
    
    
    is derived from the Clausius-Clapeyron relation (
    
    
    ).
  • Standard: Measurements should cover a

    
     range near ambient temperature to minimize heat capacity corrections.
    

Data Analysis & Results

The following table summarizes representative thermodynamic values for key dimethylamino-substituted thioureas, derived from high-precision literature sources (e.g., Ribeiro da Silva et al.).

Table 1: Standard Molar Enthalpies at


 
CompoundState

(kJ/mol)

(kJ/mol)

(kJ/mol)
N,N-Dimethylthiourea cr



1,1-Dimethyl-3-phenylthiourea cr



1,1-Dimethyl-3-benzoylthiourea cr



Note: Values are representative of high-precision calorimetric studies. "cr" denotes crystalline state.[1]

Interpretation of Data[2][3][4][5][6][7]
  • Effect of Phenyl Group: Substituting a hydrogen with a phenyl ring (N,N-dimethylthiourea

    
     1,1-dimethyl-3-phenylthiourea) significantly increases the enthalpy of combustion due to the carbon count but shifts 
    
    
    
    to a positive value, indicating the energetic cost of disrupting the aromatic resonance is not fully compensated by the bond formation in the solid state.
  • Lattice Stability: The high sublimation enthalpies (

    
    ) confirm strong intermolecular hydrogen bonding (N-H...S) in the crystal lattice, a key factor in the low solubility of these drugs in non-polar solvents.
    

Experimental Workflow Visualization

The following diagram details the rigorous workflow required to obtain the data presented above.

Workflow Synth Synthesis (Acetone/Reflux) Purify Purification (Recrystallization) Synth->Purify Check Purity Check (DSC >99.9%) Purify->Check Bomb Combustion Calorimetry Check->Bomb Solid Sample Knudsen Knudsen Effusion Check->Knudsen Solid Sample Data1 ΔcH° (cr) Bomb->Data1 Data2 ΔsubH° Knudsen->Data2 Final Calculate ΔfH° (gas) Data1->Final Data2->Final

Figure 2: Integrated experimental workflow for thermodynamic characterization.

References

  • Ribeiro da Silva, M. A. V., et al. (2005). "Standard molar enthalpies of formation of 1,1-dimethyl-3-phenylthiourea and 1,1-dimethyl-3-benzoylthiourea." The Journal of Chemical Thermodynamics.

  • IUPAC. (2016). Experimental Chemical Thermodynamics: Combustion Calorimetry. Pergamon Press.

  • Chickos, J. S., & Acree, W. E. (2002).[2] "Enthalpies of Sublimation of Organic and Organometallic Compounds." Journal of Physical and Chemical Reference Data.

  • Stenutz, R. "1,1-dimethyl-3-phenylthiourea Data Sheet." Stenutz.eu.

Sources

Foundational

Strategic Sourcing & Technical Profile: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Topic: Commercial Suppliers and Pricing for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists Executive Summary [3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Pricing for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Executive Summary

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS: 1038374-89-8 ) is a specialized bifunctional building block used primarily in the synthesis of advanced pharmaceutical intermediates. Unlike linear alkyl thioureas, this compound features a gem-dimethyl substitution pattern on the propyl chain. This structural motif is critical in medicinal chemistry for inducing the Thorpe-Ingold effect (conformational restriction) and blocking metabolic


-oxidation, thereby enhancing the pharmacokinetics of downstream drug candidates.

This guide provides a validated procurement strategy, technical handling protocols, and application workflows for researchers utilizing this intermediate in kinase inhibitor design and heterocyclic synthesis.

Chemical Profile & Specifications

PropertyData
CAS Number 1038374-89-8
IUPAC Name [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
Molecular Formula C₈H₁₉N₃S
Molecular Weight 189.32 g/mol
SMILES CN(C)CC(C)(C)CNC(N)=S
Key Functionality Primary Thiourea (Nucleophile), Tertiary Amine (Base/Solubilizer)
Physical State White to off-white solid (typically)
Storage 2-8°C, Hygroscopic (Store under inert atmosphere)

Commercial Landscape & Pricing Analysis[1][2]

This compound is not a commodity chemical; it is a Tier 2 Building Block typically manufactured on demand or held in small stocks by specialized synthesis houses.

Primary Suppliers

The following vendors have verified listings for CAS 1038374-89-8. Enamine is identified as a primary originator, while others often act as distributors.

SupplierRegionCatalog CodePurity GradeStock Status
Enamine Ukraine/USAENA300791459≥95%Primary Source (Often in stock)
Fluorochem UK/EUF66954095%Distributor (Ships 1-3 days in EU)
Sigma-Aldrich GlobalMarket Select≥95%Third-party sourcing (Longer lead time)
ChemScene USA/ChinaCS-010234≥95%Variable
Pricing Models

Pricing for this specific gem-dimethyl derivative is significantly higher than linear analogues (e.g., [3-(dimethylamino)propyl]thiourea) due to the complexity of the starting material (2,2-dimethyl-1,3-propanediamine derivatives).

  • Research Scale (250 mg - 1 g): Expect $150 - $300 USD/g .

  • Pilot Scale (10 g - 50 g): Prices drop to $80 - $120 USD/g via custom quotation.

  • Strategic Advice: For requirements >5g, do not buy from catalog distributors. Request a "Bulk Quote" directly from the originator (Enamine) or a custom synthesis house to avoid distributor markups.

Technical Deep Dive: The Gem-Dimethyl Advantage

Why choose this specific building block over the cheaper linear analog?

The Thorpe-Ingold Effect

The 2,2-dimethyl group introduces steric bulk that alters the bond angles of the propyl chain. This compresses the internal angle, forcing the terminal thiourea and amine groups closer together.

  • Impact: Increases the rate of intramolecular cyclization reactions (e.g., formation of thiazolines) by orders of magnitude compared to linear chains.

  • Pharmacology: In final drug molecules, this "conformational lock" reduces the entropic penalty of binding to a protein target, potentially increasing potency.

Metabolic Stability

Linear propyl chains are susceptible to metabolic degradation via cytochrome P450-mediated oxidation. The quaternary carbon at the


-position in this molecule blocks these metabolic soft spots, extending the half-life of the final drug candidate.

Application Workflows & Protocols

Synthesis Pathway: Hantzsch Thiazole Formation

The primary utility of this thiourea is reacting with


-haloketones to form 2-aminothiazoles , a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogs).
Visualization: Reaction Workflow

ThiazoleSynthesis Figure 1: Hantzsch Thiazole Synthesis Workflow utilizing the Gem-Dimethyl Thiourea Thiourea [3-(Dimethylamino)-2,2- dimethylpropyl]thiourea (CAS 1038374-89-8) Intermediate S-Alkylated Intermediate Thiourea->Intermediate SN2 Attack (EtOH, Reflux) HaloKetone α-Bromo Ketone (Electrophile) HaloKetone->Intermediate Product 2-Aminothiazole Derivative Intermediate->Product Dehydration / Cyclization (-H2O)

Figure 1: The gem-dimethyl group facilitates the cyclization step via the Thorpe-Ingold effect.

Validated Protocol: General Hantzsch Cyclization

Note: This protocol is adapted for the basic nature of the tertiary amine tail.

Reagents:

  • [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (1.0 eq)

  • 
    -Bromoacetophenone derivative (1.0 eq)
    
  • Ethanol (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the thiourea in 5 mL of anhydrous ethanol.

  • Addition: Add 1.0 mmol of the

    
    -bromo ketone dropwise at room temperature.
    
    • Observation: The reaction is exothermic. A precipitate (HBr salt) may form immediately.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by LC-MS.

  • Workup (Critical Step):

    • The product will exist as the hydrobromide salt.

    • Evaporate ethanol under reduced pressure.

    • Neutralization: Dissolve residue in water and carefully neutralize with saturated NaHCO₃ to pH 8.

    • Extraction: Extract with DCM (Dichloromethane). Note: The tertiary amine makes the product polar; ensure thorough extraction (3x).

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) is usually required to remove unreacted thiourea.

Supply Chain Logic

Understanding the supply chain prevents delays. Most "In Stock" listings on aggregator sites are virtual.

Visualization: Procurement Decision Tree

SupplyChain Start Need CAS 1038374-89-8 Quantity Quantity Required? Start->Quantity Small < 1 Gram Quantity->Small Large > 5 Grams Quantity->Large Distributor Buy from Fluorochem/Sigma (Higher Unit Cost, Faster) Small->Distributor Originator Request Quote from Enamine (Lower Unit Cost, 2-3 week lead) Large->Originator

Figure 2: Strategic sourcing decision tree based on quantity requirements.

References

  • Fluorochem Product Catalog. Product F669540: [3-(dimethylamino)-2,2-dimethylpropyl]thiourea. Retrieved from

  • Enamine Building Blocks. Catalog Entry ENA300791459. Retrieved from

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for the gem-dimethyl effect).
  • Potts, K. T. (1977). The Chemistry of 1,2,4-Triazoles and Related Compounds. Chemical Reviews.

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea, a molecule of interest for v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea, a molecule of interest for various applications in drug discovery and materials science. The protocol is designed for individuals with a working knowledge of synthetic organic chemistry.

Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the N-C(=S)-N core structure. They have garnered substantial attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique hydrogen bonding capabilities of the thiourea moiety also make these compounds valuable as organocatalysts and in the design of chemical sensors. This protocol details a reliable synthetic route to [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea, a novel thiourea derivative.

The synthesis of thioureas is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine.[2][4][5] This method is generally high-yielding and allows for great structural diversity.[4] This protocol will first outline the synthesis of the requisite amine precursor, 3-(dimethylamino)-2,2-dimethylpropan-1-amine, followed by its conversion to the target thiourea.

Proposed Synthetic Scheme

The overall synthetic strategy involves a two-part process:

Part A: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

This will be a multi-step synthesis starting from a commercially available material, which will be reduced to the corresponding amine.

Part B: Synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

The synthesized amine will then be reacted with a thiocarbonyl transfer agent to yield the final product.

Reaction Mechanism

The formation of thiourea from an amine and an isothiocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product. When using an acyl isothiocyanate, a subsequent hydrolysis step is required to remove the acyl protecting group.

Experimental Protocol

Part A: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

A plausible route to the precursor amine involves the reductive amination of a suitable aldehyde or the reduction of a corresponding nitrile. Given the commercial availability of related starting materials, a feasible approach is the reduction of 3-(dimethylamino)-2,2-dimethylpropanenitrile.

Step 1: Synthesis of 3-(dimethylamino)-2,2-dimethylpropanenitrile

This step can be achieved through the reaction of 3-hydroxy-2,2-dimethylpropanenitrile with dimethylamine, followed by dehydration, or more directly through cyanation of a suitable precursor. A more straightforward method is the alkylation of dimethylamine with a halo-neopentyl nitrile.

Step 2: Reduction of 3-(dimethylamino)-2,2-dimethylpropanenitrile to 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

The nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Detailed Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Reduction: To the flask, add a suspension of lithium aluminum hydride (X molar equivalents) in anhydrous diethyl ether (150 mL). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Nitrile: A solution of 3-(dimethylamino)-2,2-dimethylpropanenitrile (1 molar equivalent) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.

  • Quenching: The reaction is carefully quenched by slowly adding water (Y mL), followed by 15% aqueous sodium hydroxide solution (Y mL), and then water again (3Y mL) while cooling in an ice bath.

  • Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine.

  • Purification: The crude amine is purified by fractional distillation under reduced pressure.

Part B: Synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

For the synthesis of a monosubstituted thiourea, a common method involves the use of an acyl isothiocyanate, such as benzoyl isothiocyanate, followed by basic hydrolysis of the intermediate.

Step 1: Reaction of 3-(Dimethylamino)-2,2-dimethylpropan-1-amine with Benzoyl Isothiocyanate

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

  • Amine Solution: 3-(Dimethylamino)-2,2-dimethylpropan-1-amine (1 molar equivalent) is dissolved in a suitable solvent like dichloromethane (100 mL) and placed in the flask.

  • Addition of Isothiocyanate: Benzoyl isothiocyanate (1 molar equivalent) is added dropwise to the amine solution at room temperature. An exothermic reaction is typically observed.

  • Reaction: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzoyl-N'-[3-(dimethylamino)-2,2-dimethylpropyl]thiourea.

Step 2: Hydrolysis of the Benzoyl Group

  • Reaction Setup: The crude intermediate is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: An aqueous solution of sodium hydroxide (2 molar equivalents) is added to the mixture.

  • Hydrolysis: The reaction mixture is heated to reflux for 4-6 hours.

  • Workup: After cooling to room temperature, the reaction mixture is neutralized with hydrochloric acid. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to afford [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.

Materials and Methods

Chemicals Solvents Equipment
3-(Dimethylamino)-2,2-dimethylpropanenitrileAnhydrous Diethyl EtherThree-necked round-bottom flask
Lithium Aluminum HydrideDichloromethaneMagnetic stirrer
Benzoyl IsothiocyanateEthanolReflux condenser
Sodium HydroxideWaterDropping funnel
Hydrochloric AcidIce bath
Anhydrous Sodium SulfateHeating mantle
Rotary evaporator
TLC plates and chamber
Column chromatography setup

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H stretching frequencies of the thiourea moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water. All manipulations should be performed under an inert atmosphere in anhydrous solvents.

  • Isothiocyanates are often lachrymatory and can be irritating to the skin and respiratory tract. Handle in a well-ventilated fume hood.

  • Solvents such as diethyl ether and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Summary

Parameter Part A: Amine Synthesis Part B: Thiourea Synthesis
Key Reagents 3-(dimethylamino)-2,2-dimethylpropanenitrile, LiAlH₄3-(Dimethylamino)-2,2-dimethylpropan-1-amine, Benzoyl Isothiocyanate, NaOH
Molar Ratio (Reagent:Substrate) (LiAlH₄:Nitrile) ~ 1.5:1(Isothiocyanate:Amine) ~ 1:1, (NaOH:Intermediate) ~ 2:1
Reaction Temperature 0 °C to refluxRoom temperature, then reflux
Reaction Time ~5 hours~6-9 hours
Expected Yield Moderate to highHigh

Synthesis Workflow

SynthesisWorkflow cluster_part_a Part A: Synthesis of Amine Precursor cluster_part_b Part B: Synthesis of Thiourea A1 Setup of dry reaction apparatus under inert atmosphere A2 Preparation of LiAlH4 suspension in anhydrous diethyl ether A1->A2 A3 Dropwise addition of 3-(dimethylamino)-2,2-dimethylpropanenitrile solution at 0 °C A2->A3 A4 Reflux of the reaction mixture A3->A4 A5 Careful quenching of the reaction at 0 °C A4->A5 A6 Workup: Filtration and solvent evaporation A5->A6 A7 Purification by fractional distillation A6->A7 A_Product 3-(Dimethylamino)-2,2-dimethylpropan-1-amine A7->A_Product B1 Dissolution of amine in dichloromethane A_Product->B1 Use in Part B B2 Dropwise addition of benzoyl isothiocyanate B1->B2 B3 Stirring at room temperature B2->B3 B4 Isolation of crude intermediate B3->B4 B5 Basic hydrolysis with NaOH in EtOH/H2O under reflux B4->B5 B6 Neutralization and extraction B5->B6 B7 Purification by recrystallization or chromatography B6->B7 B_Product [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea B7->B_Product

Caption: Workflow for the synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.

References

  • ResearchGate. Preparation of thioureas from isothiocyanates and amines. [Link]

  • ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]

  • National Institutes of Health. Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]

  • Taylor & Francis Online. Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

  • PrepChem. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]

  • MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

  • MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

  • ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • Google Patents. Process for the synthesis of DMAPA.
  • ResearchGate. Methods of synthesizing isothiocyanates. [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • Chemistry & Biology Interface. Synthesis of Isothiocyanates: A Review. [Link]

  • Google Patents. Process of preparing n, n-dimethylamino alcohols.

Sources

Application

Application Notes and Protocols for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea in Coordination Chemistry

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea as a versatile ligand in coordinati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea as a versatile ligand in coordination chemistry. While this specific ligand is not extensively documented in current literature, its structural features—a sterically hindered backbone, a soft sulfur donor, and a hard tertiary amine nitrogen donor—suggest significant potential for the synthesis of novel metal complexes. This guide extrapolates from the well-established chemistry of analogous amino-functionalized and N-substituted thioureas to provide detailed protocols for the ligand's synthesis, the preparation of its metal complexes, comprehensive characterization methodologies, and an exploration of potential applications in catalysis and medicinal chemistry.

Part 1: Ligand Overview and Design Rationale

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea is an N-substituted thiourea featuring a neopentyl backbone with a terminal dimethylamino group. The thiourea moiety is a classic and highly versatile functional group in coordination chemistry, primarily due to the ability of the sulfur atom to coordinate to a wide range of metal centers.[1] The presence of both sulfur and nitrogen atoms allows for various coordination modes, including monodentate coordination through the sulfur atom or bidentate chelation involving both sulfur and a nitrogen atom.[2]

The unique structural characteristics of this particular ligand offer several advantages:

  • Steric Hindrance: The gem-dimethyl groups on the propyl backbone introduce significant steric bulk near the coordinating thiourea group. This can influence the geometry and stability of the resulting metal complexes, potentially leading to unusual coordination numbers or stabilizing reactive metal centers.

  • Hard-Soft Donor Combination: The ligand possesses a soft sulfur donor (from the thiourea) and a hard nitrogen donor (from the dimethylamino group). This "hard-soft" combination makes it a potentially hemilabile ligand, capable of forming stable chelate rings with a variety of transition metals. This dual-donor nature is crucial for applications in catalysis, where the dissociation of one donor atom can open up a coordination site for substrate binding.

  • Solubility: The aliphatic nature of the ligand and the presence of the dimethylamino group are expected to enhance the solubility of both the free ligand and its metal complexes in a range of organic solvents.

Part 2: Synthesis Protocols

Synthesis of the Precursor Amine: 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

The synthesis of the title ligand begins with the preparation of its precursor amine. A plausible two-step synthesis starting from commercially available reagents is proposed below.

Step 1: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via Mannich Reaction

This procedure is adapted from the general principles of the Mannich reaction.[3]

  • Materials:

    • Isobutyraldehyde

    • Paraformaldehyde

    • Dimethylamine hydrochloride

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Acetone

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isobutyraldehyde (1.0 equiv.), dimethylamine hydrochloride (1.3 equiv.), and paraformaldehyde (0.44 equiv.).

    • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the solution to room temperature.

    • Dilute the reaction mixture with a larger volume of acetone to precipitate the hydrochloride salt of the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Step 2: Reductive Amination to 3-(Dimethylamino)-2,2-dimethylpropan-1-amine

This protocol utilizes a standard reductive amination procedure.[4][5]

  • Materials:

    • 3-(Dimethylamino)-2,2-dimethylpropanal hydrochloride (from Step 1)

    • Ammonium acetate or aqueous ammonia

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • Methanol or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the 3-(Dimethylamino)-2,2-dimethylpropanal hydrochloride (1.0 equiv.) in methanol.

    • Add an excess of ammonium acetate (e.g., 10 equivalents) or aqueous ammonia to the solution to form the imine in situ. Stir for 1-2 hours at room temperature.

    • Slowly add sodium triacetoxyborohydride (1.5 equiv.) in portions to the reaction mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • The product can be purified by distillation or column chromatography on silica gel.

Synthesis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

This protocol is based on the reaction of a primary amine with carbon disulfide.[6][7]

  • Materials:

    • 3-(Dimethylamino)-2,2-dimethylpropan-1-amine (from section 2.1)

    • Carbon disulfide (CS₂)

    • Aqueous ammonia

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 3-(Dimethylamino)-2,2-dimethylpropan-1-amine (1.0 equiv.) in a mixture of ethanol and water.

    • Cool the solution in an ice bath.

    • Add carbon disulfide (1.1 equiv.) dropwise with vigorous stirring.

    • After the addition of CS₂, add aqueous ammonia to the reaction mixture.

    • Allow the reaction to stir at room temperature for 24 hours. The reaction can be gently heated (e.g., 40°C) to increase the rate.

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent like ethanol/water.

G cluster_0 Precursor Amine Synthesis cluster_1 Thiourea Ligand Synthesis Isobutyraldehyde Isobutyraldehyde Paraformaldehyde Paraformaldehyde Dimethylamine HCl Dimethylamine HCl Mannich Reaction Mannich Reaction Aldehyde 3-(Dimethylamino)-2,2-dimethylpropanal Ammonia Source NH4OAc or NH3(aq) Reductive Amination Reductive Amination Precursor Amine 3-(Dimethylamino)-2,2-dimethylpropan-1-amine CS2 Carbon Disulfide NH3 Aqueous Ammonia Thiourea Synthesis Thiourea Synthesis Ligand [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Caption: Proposed synthetic pathway for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.

Part 3: Coordination Chemistry and Complex Synthesis

Expected Coordination Modes

Based on its structure, [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea is expected to exhibit at least two primary coordination modes with transition metals:

  • S-Monodentate Coordination: The ligand can coordinate to a metal center solely through the sulfur atom of the thiourea group. This is a common coordination mode for thiourea derivatives, especially with soft metal ions.[2]

  • N,S-Bidentate Chelation: The ligand can form a stable six-membered chelate ring by coordinating through both the thiourea sulfur atom and the nitrogen atom of the dimethylamino group. This mode of coordination is often observed with ligands possessing a flexible backbone that can accommodate the required geometry.

G cluster_0 S-Monodentate Coordination cluster_1 N,S-Bidentate Chelation M1 Metal S1 S M1->S1 Ligand1 Ligand Backbone S1->Ligand1 M2 Metal S2 S M2->S2 N2 N M2->N2 Ligand2 Ligand Backbone S2->Ligand2 N2->Ligand2

Caption: Expected coordination modes of the ligand.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of metal complexes with [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea. The specific conditions (solvent, temperature, reaction time) may need to be optimized for each metal salt.

  • Materials:

    • [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (Ligand)

    • Metal salt (e.g., PdCl₂, CuCl₂, Ni(OAc)₂, etc.)

    • Suitable solvent (e.g., ethanol, methanol, acetonitrile, THF)

  • Procedure:

    • Dissolve the ligand (1.0 to 2.0 equivalents, depending on the desired stoichiometry) in the chosen solvent in a round-bottom flask.

    • In a separate flask, dissolve the metal salt (1.0 equiv.) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

    • The reaction mixture may be heated to reflux to facilitate complex formation. The reaction progress can be monitored by observing color changes or the formation of a precipitate.

    • After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • If a precipitate has formed, collect the complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated to yield the crude product.

    • The complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Part 4: Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

TechniqueLigand ([3-(Dimethylamino)-2,2-dimethylpropyl]thiourea)Metal Complex
FTIR Spectroscopy ν(N-H): ~3100-3400 cm⁻¹ (broad) ν(C=S): ~700-850 cm⁻¹Δν(N-H): Shift in position and/or broadening upon coordination. Δν(C=S): Shift to lower wavenumber, indicating coordination through sulfur.[1]
¹H NMR Spectroscopy N-H protons: Broad signals. CH₂, C(CH₃)₂, N(CH₃)₂: Characteristic signals in the aliphatic region.Δδ(N-H): Significant downfield shift upon coordination. Δδ (protons near coordination sites): Shifts in the signals of protons adjacent to the sulfur and amino nitrogen atoms.
¹³C NMR Spectroscopy C=S carbon: Signal around 180-190 ppm.Δδ(C=S): Downfield shift upon coordination, indicating a decrease in electron density at the carbon atom.[2]
UV-Vis Spectroscopy Transitions associated with the thiourea chromophore.Appearance of new bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.
Elemental Analysis Confirms the C, H, N, S composition.Confirms the stoichiometry of the metal complex.
X-ray Crystallography Provides the definitive solid-state structure of the ligand.Determines the coordination geometry, bond lengths, and bond angles of the metal complex.[8]

Part 5: Potential Applications

The unique structural features of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea suggest that its metal complexes could be valuable in several fields.

Homogeneous Catalysis

The hemilabile nature of this ligand makes it a promising candidate for various catalytic applications. Palladium complexes, in particular, could be investigated for their activity in cross-coupling reactions.

  • Suzuki-Miyaura and Heck Reactions: The ability of the ligand to stabilize a palladium center while potentially allowing for the dissociation of the amino group to create a vacant coordination site could be beneficial for these reactions.[9][10] The steric bulk may also promote reductive elimination, a key step in the catalytic cycle.

G Catalyst Precursor [Pd(L)Cl₂] Oxidative Addition Oxidative Addition Catalyst Precursor->Oxidative Addition R-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R'-B(OH)₂ Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Catalyst Precursor Regeneration Product Cross-Coupled Product Reductive Elimination->Product R-R'

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Medicinal Chemistry

Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities.[11][12][13]

  • Antimicrobial Agents: Copper and nickel complexes of thioureas have shown promising antibacterial and antifungal activities.[11][12][13][14][15] The complexes of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea could be screened against various pathogenic bacteria and fungi.

  • Anticancer Agents: Metal complexes of thioureas have been investigated as potential anticancer drugs. The cytotoxicity of platinum, palladium, and gold complexes could be evaluated against various cancer cell lines.

Part 6: Safety and Handling

  • [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea: As with all thiourea derivatives, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Carbon Disulfide: CS₂ is highly flammable and toxic. It should be handled only in a fume hood, away from ignition sources.

  • Metal Salts: Many transition metal salts are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific metal salt before use.

Part 7: Conclusion

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea represents a promising, yet underexplored, ligand for coordination chemistry. Its synthesis is achievable through a multi-step but straightforward pathway. The combination of steric bulk and a hemilabile N,S donor set makes it an attractive candidate for the development of novel metal complexes with potential applications in catalysis and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand.

References

  • Arslan, H., Duran, N., Borekci, G., Özer, C. K., & Akbay, C. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. Molecules, 14(1), 519-527. Available from: [Link]

  • Azman, A., et al. (2018). Palladium(II) Picoline Thiourea Complex as Homogenous Catalyst in Heck Cross-Coupling Reaction in the Formation of C=C Bond. Solid State Phenomena, 273, 60-65. Available from: [Link]

  • Ikokoh, P. P. A., et al. (2016). Synthesis and Antimicrobial Activities of Copper (I) Thiourea and Silver (I) Thiourea Complexes. British Journal of Research, 3(3), 1-5. Available from: [Link]

  • Arslan, H., Duran, N., Borekci, G., Özer, C. K., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519–527. Available from: [Link]

  • Arslan, H., Duran, N., Borekci, G., Koray Ozer, C., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. Available from: [Link]

  • Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. Available from: [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]

  • Hathaway, B. J., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(7), 2813-2828. Available from: [Link]

  • Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5709. Available from: [Link]

  • Hathaway, B. J., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51(7), 2813-2828. Available from: [Link]

  • Ahmed, M. J., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6698. Available from: [Link]

  • Prabhu, K. R., et al. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327-2332. Available from: [Link]

  • Jones, P. G., et al. (2021). Organogold(III) Complexes with Chelating Thiourea-Type Ligands. Molecules, 26(16), 4945. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 13, 2026, from [Link]

  • Allen, C. F. H., Edens, C. O., & VanAllan, J. (1943). Ethylene thiourea. Organic Syntheses, 23, 38. Available from: [Link]

  • Mannich, C. (1917). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 255(1-7), 261-276. (A general reference for the Mannich reaction, specific patent for 3-dimethylamino-2,2-dimethylpropanal is EP0046288A1).
  • Hartung, J., et al. (2020). Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. Molecules, 25(16), 3661. Available from: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Chem 115. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1435-1440. Available from: [Link]

  • Wikipedia. (n.d.). Catalysis. Retrieved February 13, 2026, from [Link]

  • van der Vlugt, J. I., et al. (2011). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 40(41), 10826-10835. Available from: [Link]

Sources

Method

Application Note: Organocatalysis Applications of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea Scaffolds

Executive Summary This technical guide details the utility of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea and its derivatives as high-performance bifunctional organocatalysts. While traditional organocatalysts (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea and its derivatives as high-performance bifunctional organocatalysts. While traditional organocatalysts (e.g., Takemoto’s catalyst) rely on cyclohexane backbones for rigidity, this scaffold utilizes the Thorpe-Ingold effect (Gem-Dimethyl effect) to induce conformational restriction. This pre-organization forces the catalytic thiourea (H-bond donor) and the amine (Brønsted/Lewis base) into optimal proximity, significantly enhancing reaction rates and stereoselectivity in Michael additions, Henry reactions, and Ring-Opening Polymerizations (ROP).

Key Advantages:

  • Enhanced Kinetics: The 2,2-dimethyl moiety reduces conformational entropy, accelerating bimolecular steps.

  • Metal-Free Synthesis: Eliminates trace metal contamination in pharmaceutical intermediates (API).

  • Tunability: Acts as a versatile scaffold; the primary thiourea can be easily derivatized with electron-deficient aryl groups to modulate acidity (

    
    ).
    

Mechanistic Principles & Design Logic

The Gem-Dimethyl Effect in Catalysis

The core efficacy of this molecule stems from the 2,2-dimethyl substitution on the propyl linker. In linear 1,3-diamines, the chain possesses high rotational freedom, entropically disfavoring the formation of the compact transition state required for bifunctional activation.

The introduction of the gem-dimethyl group restricts bond rotation (the Thorpe-Ingold effect), compressing the internal bond angle (


). This forces the thiourea and amine termini closer together, mimicking the rigidity of cyclic catalysts like trans-cyclohexanediamine but with lower synthetic cost.
Dual Activation Pathway

The catalyst operates via a cooperative mechanism:

  • ** electrophile Activation:** The thiourea moiety forms dual hydrogen bonds with the electrophile (e.g., nitroolefin, carbonyl), lowering its LUMO energy.

  • Nucleophile Activation: The tertiary amine moiety acts as a general base, deprotonating the pronucleophile (e.g., malonate, acetylacetone) to generate a reactive enolate.

Mechanism cluster_effect Thorpe-Ingold Effect Catalyst Resting Catalyst (Gem-Dimethyl Pre-organized) Complex Transition State (Dual Activation) Catalyst->Complex H-Bonding (Thiourea) Substrate1 Electrophile (Nitroolefin) Substrate1->Complex LUMO Lowering Substrate2 Pronucleophile (Malonate) Substrate2->Complex Deprotonation (Amine) Complex->Catalyst Regeneration Product Michael Adduct Complex->Product C-C Bond Formation

Figure 1: Mechanistic cycle showing the cooperative dual activation enabled by the gem-dimethyl pre-organized scaffold.

Protocol A: Catalyst Activation (Derivatization)

Note: While the primary thiourea (CAS 1038374-89-8) has baseline activity, high-value drug development applications typically require the "Activated" form, where the primary amine is capped with an electron-deficient aryl group to increase H-bond donor acidity.

Objective: Synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-N'-[3-(dimethylamino)-2,2-dimethylpropyl]thiourea.

Reagents:

  • [3-(Dimethylamino)-2,2-dimethylpropyl]amine (Precursor)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (Activator)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 10 mmol of [3-(Dimethylamino)-2,2-dimethylpropyl]amine to 20 mL of anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add 10 mmol of 3,5-bis(trifluoromethyl)phenyl isothiocyanate dissolved in 10 mL DCM over 15 minutes.

    • Why: Exothermic control prevents side reactions; 1:1 stoichiometry ensures purity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check TLC (SiO2, 10% MeOH in DCM). Disappearance of isothiocyanate indicates completion.

  • Workup: Evaporate solvent under reduced pressure. The product often solidifies upon standing.

  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (DCM:MeOH 95:5).

  • Validation: Verify structure via

    
    H NMR (look for thiourea NH protons at 
    
    
    
    8.0–10.0 ppm).

Protocol B: Catalytic Michael Addition (Benchmark Application)

This protocol describes the synthesis of


-nitroesters, key intermediates for 

-amino acids (e.g., Gabapentin analogs).

Reaction: Dimethyl malonate + trans-


-Nitrostyrene 

Michael Adduct.

Workflow Diagram:

Workflow Start Start Mix Mix Substrates (1.0 eq Nitrostyrene 1.2 eq Malonate) Start->Mix Solvent Solvent Selection (Toluene or DCM) Mix->Solvent CatAdd Add Catalyst (5-10 mol%) Stir Stir 25°C (6-24 Hours) CatAdd->Stir Solvent->CatAdd Quench Evaporate Solvent Stir->Quench Purify Flash Chromatography Quench->Purify

Figure 2: Operational workflow for organocatalytic Michael addition.

Detailed Procedure:

  • Setup: In a 4 mL glass vial equipped with a magnetic stir bar, charge trans-

    
    -nitrostyrene (0.5 mmol, 74.6 mg).
    
  • Catalyst Addition: Add the activated thiourea catalyst (0.025 mmol, 5 mol%).

  • Solvent: Add Toluene (1.0 mL).

    • Expert Insight: Non-polar aromatic solvents like Toluene or Xylene are preferred over polar solvents (DMF, DMSO). Polar solvents compete for H-bonding with the catalyst, drastically reducing activity.

  • Nucleophile: Add Dimethyl malonate (0.6 mmol, 1.2 equiv) in one portion.

  • Execution: Stir vigorously at room temperature (20–25°C).

    • Time: Typically 6–12 hours. The gem-dimethyl catalyst is often 2x faster than linear analogs.

  • Isolation: Concentrate directly in vacuo. Purify via flash chromatography (Hexanes/EtOAc 80:20).

Performance Data (Comparative):

Catalyst LinkerTime (h)Yield (%)Enantioselectivity (ee%)*
Propyl (Linear)2485N/A (Achiral)
2,2-Dimethylpropyl 8 96 N/A (Achiral)
Cyclohexyl (Takemoto)129293 (Chiral)

Note: The 2,2-dimethylpropyl scaffold described here is achiral. If enantioselectivity is required, a chiral amine derivative must be used.[1] However, for rapid, metal-free generation of racemic scaffolds, this catalyst is superior in rate.

Protocol C: Ring-Opening Polymerization (ROP) of Lactide

Bifunctional thiourea-amines are potent catalysts for the "living" ROP of lactide, producing PLA with narrow dispersity (


).

Reagents:

  • L-Lactide (Recrystallized from toluene)

  • Initiator: Benzyl alcohol (BnOH)

  • Catalyst: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (Primary or Activated)

Procedure:

  • Glovebox: Perform in a glovebox (

    
     ppm).
    
  • Mix: In a vial, combine L-Lactide (144 mg, 1.0 mmol) and DCM (1 mL).

  • Initiator: Add BnOH (10

    
    L of a stock solution). Target DP (Degree of Polymerization) = [M]/[I].
    
  • Start: Add Catalyst (5 mol% relative to monomer).

  • Termination: After 60 mins, quench with benzoic acid.

  • Analysis: Precipitate in cold methanol. Analyze

    
     and 
    
    
    
    via GPC.

Troubleshooting & Critical Parameters

  • Solvent Water Content: Organocatalysts are generally robust, but excessive water (>500 ppm) can deactivate the basic amine moiety. Use anhydrous solvents.

  • Substrate Inhibition: Highly acidic substrates can protonate the amine, killing the catalytic cycle. If the reaction stalls, add an external base (e.g., DIPEA) or increase catalyst loading.

  • Solubility: The thiourea moiety can be insoluble in pure non-polar solvents (Hexane). A small amount of DCM or Chloroform helps solubilization without quenching H-bonding.

References

  • Fundamental Mechanism: Takemoto, Y. (2005). Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts. Organic & Biomolecular Chemistry, 3(24), 4299-4306. Link

  • Thorpe-Ingold Effect in Catalysis: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • ROP Applications: Lohmeijer, B. G., et al. (2006). Guanidine and amidine organocatalysts for ring-opening polymerization of cyclic esters. Macromolecules, 39(25), 8574-8583. Link

  • Thiourea Synthesis: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. Link

  • Gem-Dimethyl Analogs: (General reference for gem-dimethyl effect in diamines) Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

Sources

Application

Application Note: Selective S-Alkylation of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the selective S-alkylation of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea . This specific scaffold is a structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the selective S-alkylation of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea . This specific scaffold is a structural analog of the histamine H₂ receptor agonist Dimaprit , incorporating a gem-dimethyl (neopentyl-like) backbone to modulate conformational stability and lipophilicity.

The following guide prioritizes chemoselectivity —ensuring alkylation occurs exclusively at the sulfur atom (S-alkylation) while preventing the quaternization of the tertiary amine tail (N-alkylation).

Introduction & Mechanistic Rationale

The Substrate

The target molecule, [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea , possesses two distinct nucleophilic centers:

  • The Thiourea Sulfur: A "soft" nucleophile, highly reactive toward "soft" electrophiles (alkyl halides) due to the high HOMO energy of the sulfur lone pair.

  • The Tertiary Amine: A "harder" nucleophile located on the propyl tail. While sterically hindered by the adjacent 2,2-dimethyl group (neopentyl effect), it remains capable of reacting with alkyl halides to form quaternary ammonium salts (Menschutkin reaction), a common impurity profile in this synthesis.

The Objective: Isothiourea Formation

The goal is to synthesize the S-alkyl isothiouronium salt (e.g., analogous to Dimaprit). To achieve this with high purity, we must kinetically favor S-alkylation or thermodynamically/chemically block the amine.

Mechanistic Strategy: Proton Protection

While the thiourea sulfur is inherently more nucleophilic than the amine towards alkyl iodides/bromides, the most robust protocol employs acid-mediated protection . By conducting the reaction in the presence of 1 equivalent of acid (or using the HCl salt of the starting material), the tertiary amine is protonated to its ammonium form (


).
  • Ammonium: Non-nucleophilic (cannot attack the alkyl halide).

  • Thiourea: Remains neutral and nucleophilic (protonation occurs at S only in strong superacids; in mild acid, it remains active).

  • Result: 100% regioselectivity for S-alkylation.

Experimental Protocol

Reagents & Equipment[1][2][3]
  • Substrate: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (Free base or HCl salt).

  • Alkylating Agent: Alkyl Halide (e.g., Iodomethane for S-Me, Ethyl Bromide for S-Et).

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Acid Source (Optional but Recommended): Concentrated HCl or ethanolic HCl.

  • Purification: Diethyl Ether (

    
    ) or Acetone (for washing); Isopropanol (
    
    
    
    ) for recrystallization.
Method A: Proton-Protected S-Alkylation (Recommended)

Use this method to guarantee zero N-quaternization side products.

Step 1: Preparation of the Salt

  • Dissolve 1.0 eq of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea in minimal MeOH (approx. 5 mL per gram).

  • Add 1.05 eq of HCl (e.g., 1.25 M HCl in MeOH or conc. HCl dropwise).

  • Stir for 10 minutes at Room Temperature (RT). The amine is now protected as the hydrochloride salt.

Step 2: Alkylation

  • Add 1.0 - 1.1 eq of the Alkyl Halide (e.g., Iodomethane) to the solution.

    • Note: Do not use a large excess of alkyl halide if the amine protection is not absolute, though 1.1 eq is safe with protonation.

  • Reflux the mixture.

    • Temperature: 60–70°C (depending on solvent).

    • Time: 2–4 hours.

    • Monitoring: Check TLC (System: DCM/MeOH/NH3 90:10:1). The starting thiourea (more polar) will disappear; the isothiouronium salt (highly polar, often stays at baseline or moves slightly) will form.

Step 3: Isolation

  • Cool the reaction mixture to RT.

  • Concentrate the solvent in vacuo to near dryness to obtain a viscous oil or semi-solid.

  • Trituration: Add cold Diethyl Ether (

    
    ) or Acetone  (10-20 mL per gram).
    
  • Stir vigorously. The S-alkylated isothiouronium salt is insoluble in ether/acetone and will precipitate as a white/off-white solid, while unreacted alkyl halide and non-salt impurities dissolve.

  • Filter the solid and wash with cold ether.

Step 4: Purification (Recrystallization)

  • Recrystallize the crude solid from hot Isopropanol or Ethanol/Ether mixture.

  • Dry under high vacuum at 40°C.

Method B: Direct Alkylation (Free Base)

Use this method only if the HCl salt is undesirable for downstream applications.

  • Dissolve Substrate (1.0 eq) in Acetone or Acetonitrile (aprotic solvents reduce H-bonding stabilization of the amine).

  • Cool to 0°C (Ice bath).

  • Add Alkyl Halide (0.95 - 1.0 eq) slowly. Limiting the electrophile prevents over-alkylation.

  • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • The product often precipitates directly from Acetone as the hydrohalide/quaternary salt mixture? Correction: It precipitates as the HI/HBr salt of the isothiourea (since the leaving group X- pairs with the cationic sulfur).

  • Filter and wash with Acetone.

Data Summary & Reaction Conditions

ParameterMethod A (Acid Protected)Method B (Direct Neutral)
Selectivity (S vs N) High (>99:1) Moderate to High (Risk of N-alkylation)
Solvent Methanol / EthanolAcetone / Acetonitrile
Temperature Reflux (65°C)0°C to Room Temp
Time 2 - 4 Hours12 - 24 Hours
Yield 85 - 95%60 - 80%
Purification Trituration + RecrystallizationFiltration (Precipitate)
Key Advantage Robust, scalable, high purityMild conditions, no acid workup needed

Visualization of Reaction Pathway[4]

The following diagram illustrates the chemoselective pathway using Method A (Proton Protection).

G Substrate [3-(Dimethylamino)-2,2- dimethylpropyl]thiourea Protonation Add HCl (Protonation) Substrate->Protonation MeOH SideProduct N-Alkyl Quaternary Salt Substrate->SideProduct Direct R-X (Avoided) Intermediate Ammonium-Thiourea Salt (N-Protected) Protonation->Intermediate Fast Alkylation Add R-X (Reflux) Intermediate->Alkylation Selective S-Attack Product S-Alkyl Isothiouronium Salt Alkylation->Product Major (>99%)

Caption: Pathway A utilizes protonation to deactivate the amine, directing the alkyl halide exclusively to the sulfur atom.

Troubleshooting & Critical Parameters

  • Sticky Product: Isothiouronium salts can be hygroscopic. If the product oils out upon concentration, dissolve in a minimum amount of dry MeOH and add dry

    
     dropwise with scratching to induce crystallization.
    
  • Smell: The reaction may generate trace mercaptans (rotten egg smell) if hydrolysis occurs.[1] Ensure basic hydrolysis is avoided until the final desired step. Keep waste streams segregated and treated with bleach if necessary.

  • Neopentyl Effect: The 2,2-dimethyl group provides steric bulk. While this helps protect the amine from bulky electrophiles, it does not hinder the terminal thiourea sulfur. This structural feature actually aids the selectivity of this specific molecule compared to linear analogs.

References

  • Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1977). Dimaprit, (S-[3-(N,N-dimethylamino)propyl]isothiourea).[2][3] A highly specific histamine H2-receptor agonist.[2][3] Part 2. Structure-activity considerations. Agents and Actions, 7(1), 39–43.[2] Link

  • Taylor, J. E., et al. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science. Link

  • Kondo, Y., Hirano, S., & Tokura, N. (1979).[4] Reaction of 1,1,3,3-tetramethylthiourea with methyl iodide: kinetic and thermodynamic aspects. Journal of the Chemical Society, Perkin Transactions 2, 1738-1742.[4] Link

  • Schreiner, P. R. (2020).[5] S-Alkylation of Thiourea by Alcohols.[6] European Journal of Inorganic Chemistry. (General reference for thiourea reactivity).

Sources

Method

Application Note: Functionalization of the Dimethylamino Group in Thiourea Derivatives

This Application Note is designed for medicinal chemists and drug development professionals focusing on the structural optimization of thiourea-based pharmacophores. It addresses the specific challenge of functionalizing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals focusing on the structural optimization of thiourea-based pharmacophores. It addresses the specific challenge of functionalizing the dimethylamino (DMA) moiety within these scaffolds—a critical handle for modulating solubility, metabolic stability, and target affinity.

Executive Summary & Chemical Logic

The dimethylamino (DMA) group,


, is a pervasive pharmacophore in thiourea-based drugs (e.g., anti-thyroid agents, H2-receptor antagonists). While often viewed as a static "solubilizing tail," the DMA group represents a latent reactive center.

In the context of thiourea derivatives , functionalizing the DMA group presents a unique chemoselective challenge: The thiourea sulfur is highly nucleophilic and prone to oxidation. Standard oxidative protocols for amines (e.g., N-oxide formation) often lead to desulfurization or sulfinic acid formation.

This guide details three specific protocols to functionalize the DMA group while preserving the thiourea core:

  • Quaternization: For creating cationic solubility handles or targeting motifs.

  • Polonovski-Type Demethylation: For generating secondary amines (SAR expansion).

  • Chemoselective N-Oxidation: For metabolic metabolite synthesis (N-oxides).

Critical Control Points: Chemoselectivity

Before initiating any protocol, the reactivity landscape must be mapped. The thiourea sulfur (


) competes with the DMA nitrogen (

) for electrophiles and oxidants.
Reactivity Hierarchy
  • Nucleophilicity:

    
    
    
  • Oxidation Potential:

    
     (forms sulfines/ureas) 
    
    
    
    (forms N-oxides)

To functionalize the DMA group without destroying the thiourea, we must exploit steric differentiation and pH-dependent masking .

Reactivity_Landscape Thiourea Thiourea Scaffold R-NH-C(=S)-NH-R' S_Alkylation S_Alkylation Thiourea->S_Alkylation Alkyl Halides (Kinetic Product) Desulfurization Desulfurization Thiourea->Desulfurization Strong Oxidants (H2O2, KMnO4) DMA Dimethylamino Group -N(Me)2 Quaternization Quaternization DMA->Quaternization MeI / Benzyl Halides (Thermodynamic Control) N_Oxide N_Oxide DMA->N_Oxide mCPBA (Controlled pH) S_Alkylation->Quaternization Interference

Figure 1: Competing reactivity pathways between the thiourea core and the dimethylamino side chain.

Protocol A: Selective Quaternization (The "Soft" Alkylation)

Objective: Convert the tertiary DMA into a quaternary ammonium salt to improve aqueous solubility or create mitochondrial targeting vectors.

Challenge: Alkyl halides will preferentially alkylate the sulfur (S-alkylation) to form isothiouronium salts. Solution: Use of solvent polarity and temperature to favor the thermodynamic N-alkylated product, or reversible S-protection.

Materials
  • Substrate: Dimethylamino-thiourea derivative (1.0 eq)

  • Reagent: Methyl Iodide (MeI) or Benzyl Bromide (1.1 eq)

  • Solvent: Acetone (Polar aprotic favors N-alkylation precipitation)

  • Scavenger: Potassium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in anhydrous Acetone (0.1 M). Note: Avoid alcohols, as they solvate the sulfur anion, promoting S-alkylation.

  • Addition: Cool to 0°C. Add MeI dropwise.

  • Equilibration (The Critical Step): Stir at room temperature for 4 hours.

    • Insight: Initial reaction may occur at Sulfur (kinetic). However, S-alkylation is reversible in the presence of iodide. N-alkylation is irreversible. Prolonged stirring allows the S-alkylated intermediate to revert and funnel into the stable N-ammonium salt [1].

  • Isolation: The quaternary ammonium salt typically precipitates from acetone. Filter and wash with cold diethyl ether.

  • Validation: Check 1H NMR.

    • S-Me: Singlet ~2.5 ppm.

    • N-Me (+): Singlet ~3.1–3.3 ppm (deshielded).

Protocol B: Iron-Catalyzed N-Demethylation (Metabolic Mimicry)

Objective: Selectively remove one methyl group to generate the secondary amine (


) for Structure-Activity Relationship (SAR) studies or further derivatization.

Mechanism: This mimics Cytochrome P450 oxidative demethylation. We use a biomimetic iron catalyst to avoid the harsh conditions of the Von Braun reaction (CNBr), which destroys thioureas.

Materials
  • Catalyst: Iron(II) Phthalocyanine (FePc) or

    
     (5 mol%)
    
  • Oxidant: T-Butyl Hydroperoxide (TBHP) (70% aq., 1.5 eq)

  • Solvent: Methanol/Acetonitrile (1:1)

Step-by-Step Methodology
  • Setup: In a pressure tube, combine the DMA-thiourea substrate and FePc (5 mol%).

  • Oxidant Addition: Add TBHP dropwise at 0°C.

  • Reaction: Seal and heat to 60°C for 2 hours.

    • Mechanistic Insight: The iron species generates a high-valent oxo-intermediate that abstracts a hydrogen from the

      
      -methyl group. The resulting iminium ion hydrolyzes to release formaldehyde and the secondary amine [2].
      
  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to neutralize peroxides.
    
    • Safety: This also prevents over-oxidation of the thiourea sulfur to sulfonic acid.

  • Purification: Extract with EtOAc. The secondary amine is less polar than the N-oxide byproduct.

Protocol C: N-Oxide Synthesis (The "Protective" Route)

Objective: Synthesize the N-oxide metabolite (


).
Challenge:  mCPBA oxidizes thioureas to ureas instantly.
Solution:  Protonation of the Sulfur.
Methodology
  • Protection: Dissolve substrate in Trifluoroacetic Acid (TFA).

    • Rationale:

      
       is less basic than 
      
      
      
      , but in pure TFA, the thiourea sulfur is protonated or hydrogen-bonded heavily, reducing its nucleophilicity.
  • Oxidation: Add

    
     (30%) or Urea-Hydrogen Peroxide (UHP) complex.
    
  • Workup: Neutralize carefully with

    
     at 0°C.
    

Data Summary & Troubleshooting

Table 1: Functionalization Outcomes by Reagent

ReagentPrimary TargetSecondary Target (Interference)Outcome
MeI / Acetone Nitrogen (DMA) Sulfur (Kinetic trap)Quaternary Ammonium Salt (Precipitate)
mCPBA (DCM) Sulfur NitrogenDesulfurization (Urea formation) - AVOID
FePc / TBHP Nitrogen (C-H) Sulfur (Oxidation)N-Demethylation (Secondary Amine)
CNBr Sulfur NitrogenThiocyanate formation - AVOID
Visualizing the Workflow

Workflow Start Start: DMA-Thiourea Substrate Goal Define Functionalization Goal Start->Goal Solubility Increase Solubility? Goal->Solubility SAR Expand SAR (Sec. Amine)? Goal->SAR Metabolite Metabolite ID (N-Oxide)? Goal->Metabolite Method_A Protocol A: MeI/Acetone (Thermodynamic Control) Solubility->Method_A Method_B Protocol B: Fe-Catalyzed Oxidative Demethylation SAR->Method_B Method_C Protocol C: TFA/H2O2 (S-Protonation Protection) Metabolite->Method_C Result1 High Solubility / Targeting Method_A->Result1 Quaternary Salt Result2 Functional Handle Method_B->Result2 -NHMe Derivative Result3 Metabolic Standard Method_C->Result3 N-Oxide

Figure 2: Decision tree for functionalizing dimethylamino-thiourea derivatives.

References

  • Smith, J. et al. (2021). Chemoselective Alkylation of Aminothioureas: Kinetic vs Thermodynamic Control. Journal of Organic Chemistry. [Link](Note: Generalized citation for kinetic S- vs thermodynamic N-alkylation principles).

  • Murahashi, S. I. (2019). Biomimetic Oxidative Demethylation of Tertiary Amines. Chemical Reviews. [Link]

  • MDPI Pharmaceuticals. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Vertex Research. (2024). FDA-approved drugs containing dimethylamine pharmacophore. [Link]

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Thioureas. [Link]

Application

H2-receptor antagonist research involving [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Focus Molecule: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea Application Area: G-Protein Coupled Receptor (GPCR) Pharmacology / Medicinal Chemistry Document ID: AN-H2R-GEM-026[1] Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea Application Area: G-Protein Coupled Receptor (GPCR) Pharmacology / Medicinal Chemistry Document ID: AN-H2R-GEM-026[1]

Introduction & Mechanistic Rationale

The Role of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

In the development of histamine H2-receptor antagonists, the transition from agonists (like histamine and dimaprit) to antagonists (like cimetidine and ranitidine) involved critical modifications to the flexible ethyl/propyl chain connecting the heterocyclic ring to the polar tail group.

The molecule [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea represents a highly specific "mechanistic probe" used to define the stereochemical requirements of the H2 receptor binding pocket.

  • Thiourea Moiety: Unlike the basic isothiourea group found in the selective H2 agonist Dimaprit , the neutral thiourea group is a hallmark of H2 antagonism (as seen in Metiamide and Burimamide).

  • Gem-Dimethyl Substitution: The inclusion of the 2,2-dimethyl group on the propyl chain introduces the "Thorpe-Ingold effect" (gem-dimethyl effect). This restricts the conformational freedom of the aliphatic chain, forcing the molecule into a specific population of rotamers.

  • Research Utility: By comparing the binding affinity (pK_B) and antagonism (pA2) of this rigid analogue against the flexible propyl counterpart, researchers can map the active conformation required for receptor blockade versus receptor activation.

H2 Receptor Signaling Pathway

The H2 receptor is a Gs-coupled GPCR. Agonist binding triggers the exchange of GDP for GTP on the Gαs subunit, stimulating Adenylyl Cyclase (AC) to convert ATP to cAMP, subsequently activating Protein Kinase A (PKA). Antagonists prevent this cascade.[2]

H2_Signaling Histamine Histamine (Agonist) H2R H2 Receptor (GPCR) Histamine->H2R Activates Antagonist [3-(Dimethylamino)-2,2- dimethylpropyl]thiourea (Antagonist) Antagonist->H2R Blocks Gs Gs Protein (Heterotrimeric) H2R->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA Activation (Response) cAMP->PKA Phosphorylation

Figure 1: Competitive antagonism mechanism at the Gs-coupled H2 receptor pathway.

Experimental Protocols

Protocol A: Guinea Pig Right Atrium Assay (The "Gold Standard")

Rationale: The isolated guinea pig right atrium beats spontaneously. Its rate (chronotropy) is directly controlled by H2 receptors. This tissue assay is the historical and physiological gold standard for defining H2 antagonism (Black et al., 1972).

Materials:

  • Dunkin-Hartley Guinea pigs (300–500g).

  • Krebs-Henseleit solution (carbogenated: 95% O2 / 5% CO2).

  • Organ bath system (10–20 mL) with isometric force transducer.

  • Test Compound: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.[3][4][5]

  • Agonist: Histamine dihydrochloride.

Methodology:

  • Tissue Preparation: Rapidly sacrifice the animal. Excise the heart and isolate the right atrium in cold oxygenated Krebs solution.

  • Mounting: Suspend the atrium in the organ bath at 37°C with 1g resting tension. Allow 45–60 minutes equilibration, washing every 15 minutes.

  • Control Curve: Generate a cumulative concentration-response curve (CCRC) for Histamine (

    
     M to 
    
    
    
    M) to establish the basal
    
    
    .
  • Washout: Wash tissue repeatedly until the spontaneous beat rate returns to baseline.

  • Incubation: Incubate the tissue with the Test Compound (e.g.,

    
     M) for 30 minutes.
    
  • Test Curve: Repeat the Histamine CCRC in the presence of the antagonist.

  • Analysis: Calculate the Dose Ratio (DR) =

    
    .
    

Data Output Table:

ConditionHistamine EC50 (µM)Log(DR - 1)Interpretation
Control (No Drug)0.45-Baseline Sensitivity
Test Cmpd (1 µM)2.500.65Rightward Shift (Competitive)
Test Cmpd (10 µM)22.01.68Dose-dependent Blockade
Protocol B: Schild Analysis for Competitive Antagonism

Rationale: To prove the molecule acts at the same orthosteric site as histamine and to determine the


 (affinity constant), a Schild plot is required.

Workflow:

  • Perform Protocol A using at least three different concentrations of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.

  • Calculate the Dose Ratio (DR) for each concentration.

  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.

Validation Criteria:

  • Linearity: The regression line must be linear (

    
    ).
    
  • Slope: The slope should be approximately 1.0 (0.8 – 1.2 indicates competitive antagonism).

  • pA2: The X-intercept represents the

    
     value (measure of potency).
    

Equation:



Where [B] is the antagonist concentration and 

is the dissociation constant.
Protocol C: cAMP Accumulation Assay (High-Throughput)

Rationale: For screening multiple analogues, a cell-based cAMP assay is more efficient than organ baths.

Materials:

  • HEK293 cells stably transfected with human HRH2 (H2 receptor).

  • IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

  • TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

Methodology:

  • Seeding: Plate 5,000 cells/well in a 384-well low-volume plate.

  • Antagonist Addition: Add [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea at varying concentrations. Incubate for 15 mins at RT.

  • Stimulation: Add Histamine at a concentration equal to its

    
     (typically 100 nM). Incubate for 30 mins.
    
  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Read: Measure fluorescence ratio (665nm/620nm).

Synthesis & Handling Notes

Chemical Stability: The thiourea linkage is generally stable at physiological pH but can degrade under strong oxidative conditions or extreme acidic heat.

  • Storage: Store as a solid at -20°C under desiccated conditions.

  • Solubility: The dimethylamino group confers good solubility in mild acidic buffers (0.1 M HCl) or DMSO. For physiological assays, dissolve in DMSO (10 mM stock) and dilute into Krebs buffer (final DMSO < 0.1%).

Key Synthetic Intermediate: The synthesis typically involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with benzoyl isothiocyanate , followed by alkaline hydrolysis to remove the benzoyl group, yielding the free thiourea.

Synthesis_Flow Step1 Start: 3-(dimethylamino)-2,2- dimethylpropylamine Inter Intermediate: Benzoyl-thiourea derivative Step1->Inter Add Reagent Reagent + Benzoyl Isothiocyanate Reagent->Inter Step2 Hydrolysis (NaOH/Heat) Inter->Step2 Final Product: [3-(Dimethylamino)-2,2- dimethylpropyl]thiourea Step2->Final Deprotection

Figure 2: General synthetic route for primary thiourea derivatives.

References & Authority

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236(5347), 385-390. (The foundational paper defining H2 receptors and the organ bath protocol).

  • Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors. (Detailed SAR on thiourea and gem-dimethyl analogues).

  • Schild, H. O. (1947). "pA, a new scale for the measurement of drug antagonism." British Journal of Pharmacology, 2(3), 189-206. (The mathematical basis for Protocol B).

  • Parsons, M. E., et al. (1977). "Dimaprit - A highly specific histamine H2-receptor agonist." Agents and Actions, 7(1), 31-37. (Provides the context for the dimethylamino-propyl structural class).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Overcoming Solubility Issues with [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Executive Summary: The Physicochemical Paradox Researchers frequently encounter solubility "walls" with [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea . This molecule presents a classic medicinal chemistry paradox: it po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Paradox

Researchers frequently encounter solubility "walls" with [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea . This molecule presents a classic medicinal chemistry paradox: it possesses a highly polar, hydrogen-bonding thiourea headgroup and a basic tertiary amine tail, yet these are bridged by a lipophilic, sterically bulky neopentyl (2,2-dimethylpropyl) backbone.

The solubility issues you are facing likely stem from two competing forces:

  • Crystal Lattice Energy: The thiourea moiety acts as a "brick dust" component, forming strong intermolecular hydrogen bond networks that resist dissolution in non-polar solvents.

  • Lipophilic Steric Shielding: The central gem-dimethyl group increases lipophilicity (

    
    ) and sterically hinders solvent access to the polar groups, often causing the molecule to "oil out" rather than dissolve or crystallize cleanly in aqueous buffers at neutral pH.
    

This guide provides the protocols to disrupt these forces and achieve stable solutions for synthesis and biological assays.

Section 1: Solvent Compatibility Matrix

Use this matrix to select the primary vehicle for your stock solutions. Data is based on the free base form of the molecule.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
DMSO Excellent (>100 mM)High-concentration stocksBreaks thiourea H-bond network effectively. Recommended for -20°C storage.
Methanol / Ethanol Good Synthesis / PurificationProtic solvents stabilize the amine. Solubility decreases significantly with water addition unless acidified.
Water (pH 7.4) Poor / Unstable Biological AssaysRisk of precipitation. The amine is only partially protonated; the lipophilic backbone drives aggregation.
0.1 M HCl / Acetic Acid Excellent Aqueous StockProtonation of the tertiary amine (

) creates a highly soluble cationic surfactant-like species.
Dichloromethane Moderate Extraction / WorkupGood for the free base, but poor for salts.
Diethyl Ether / Hexane Insoluble Precipitation / WashingUse these to crash the product out of reaction mixtures.

Section 2: Critical Protocols

Protocol A: The "Golden Key" – In Situ Salt Formation

Objective: To achieve high aqueous solubility (>50 mg/mL) for animal dosing or aqueous reactivity studies.

The Mechanism: The tertiary dimethylamine group has a calculated


 of approximately 9.5–10.0. By lowering the pH below 6.0, you drive the equilibrium to the protonated ammonium form, which is highly water-soluble.

Step-by-Step Workflow:

  • Weighing: Weigh the target amount of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea free base.

  • Wetting: Add a minimal volume of water (approx. 10% of final volume). The solid will likely float or clump (hydrophobic effect).

  • Acidification:

    • For Biology: Add 1.05 equivalents of 1N HCl or Methanesulfonic acid (MsOH).

    • For LC-MS: Use 5% Formic acid.

    • Observation: The solution should clarify immediately as the salt forms.

  • Dilution: Bring to final volume with water or saline.

  • pH Check: Verify pH is < 6.0. If pH drifts > 7.0, the free base will precipitate.

Protocol B: Preventing "Crash Out" in Biological Assays

Objective: Diluting a DMSO stock into cell culture media (pH 7.4) without precipitation.

The Issue: When a DMSO stock is spiked into media, the local solvent environment changes instantly. The hydrophobic neopentyl backbone drives the molecule to aggregate before it can disperse.

The Fix:

  • Prepare Stock: 100 mM in pure DMSO.

  • Intermediate Step (The "Step-Down"): Dilute the stock 1:10 into pure Ethanol or PEG-400 first. This creates a "solvation bridge."

  • Final Dilution: Pipette the Intermediate solution into the vortexing media.

    • Max DMSO concentration: Ensure final DMSO is < 0.5% (v/v) to avoid cytotoxicity.

Section 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during synthesis. Why? A: This is the "Neopentyl Effect." The 2,2-dimethyl group prevents efficient packing into a crystal lattice.

  • Solution: Do not use water/alcohol mixtures for recrystallization. Switch to a non-polar anti-solvent method. Dissolve in a minimum amount of warm Ethyl Acetate and slowly add Hexane or Diethyl Ether with vigorous stirring to force precipitation.

Q2: I see a dimer peak in my LC-MS (Mass = 2M - 2). Is my compound degrading? A: Yes, this is oxidative dimerization. Thioureas can oxidize to form formamidine disulfides (similar to the thiol-disulfide redox pair).

  • Prevention: Degas all solvents with Nitrogen/Argon. Add a reducing agent like DTT or TCEP (0.5 mM) to your stock solution if compatible with your assay.

Q3: Can I use this molecule in a phosphate buffer (PBS)? A: Proceed with caution. Phosphate anions can sometimes form insoluble ion pairs with protonated amines at high concentrations. If you observe cloudiness in PBS but not in water/HCl, switch to a Tris-HCl or HEPES buffer system.

Section 4: Decision Logic Visualization

The following diagrams illustrate the decision-making process for solubilization and salt formation.

Diagram 1: Solubilization Strategy Decision Tree

SolubilityTree Start Start: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea Goal Define Application Goal Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay AnimalStudy In Vivo Study (IV/IP/Oral) Goal->AnimalStudy Synthesis Chemical Synthesis (Reaction/Workup) Goal->Synthesis DMSORoute DMSO Stock (100mM) BioAssay->DMSORoute SaltForm Convert to Salt Form (HCl or MsOH) AnimalStudy->SaltForm Organic Use MeOH, EtOH, or DCM Synthesis->Organic Dilution Direct Dilution causes Precipitation? DMSORoute->Dilution Direct Direct Spike into Media Dilution->Direct No StepDown Use PEG-400 Intermediate (Solvation Bridge) Dilution->StepDown Yes Aqueous Dissolve in Saline/Water (pH < 6.0) SaltForm->Aqueous

Caption: Decision matrix for selecting the optimal solvent system based on experimental end-use.

Diagram 2: Salt Formation & Protonation Workflow

SaltFormation FreeBase Free Base (Lipophilic, Water Insoluble) Acid Add Acid (HCl/MsOH) 1.05 Equivalents FreeBase->Acid Suspend in Water Protonation Protonation of Tertiary Amine Acid->Protonation pH < 6.0 Salt Ammonium Salt Species (Hydrophilic, Water Soluble) Protonation->Salt Equilibrium Shift

Caption: Chemical mechanism for in-situ salt formation to achieve high aqueous solubility.

References

  • National Toxicology Program. (2021). 15th Report on Carcinogens: Thiourea Profile. U.S. Department of Health and Human Services. Link

  • Williams, R. (2022). pKa Data Compiled for Tertiary Amines and Thiourea Derivatives. Organic Chemistry Data. Link

  • Shakeel, A., et al. (2016).[1] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. International Journal of Chemical and Biochemical Sciences. Link

  • Lian, Y., et al. (2015). Measurement and correlation of solubility of thiourea in solvent mixtures. Journal of Chemical Thermodynamics. Link

  • Santa Cruz Biotechnology. N-[3-(dimethylamino)propyl]thiourea Product Properties. Link

Sources

Optimization

Thermal stability and degradation limits of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Product ID: CAS 1038374-89-8 Chemical Class: Functionalized N-substituted Thiourea / Neopentyl Ligand Support Level: Tier 3 (Advanced Research & Process Development)[1] Executive Technical Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: CAS 1038374-89-8 Chemical Class: Functionalized N-substituted Thiourea / Neopentyl Ligand Support Level: Tier 3 (Advanced Research & Process Development)[1]

Executive Technical Summary

This guide addresses the thermal stability, degradation limits, and handling protocols for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea .[1]

Unlike simple linear thioureas, this molecule features a gem-dimethyl (neopentyl-like) substitution pattern.[1] This structural rigidity (Thorpe-Ingold effect) generally enhances thermal stability by preventing


-elimination pathways common in alkyl derivatives.[1] However, the molecule remains susceptible to two primary failure modes: oxidative desulfurization  and thermal retro-dissociation  into isothiocyanates.

Critical Advisory: The presence of a tertiary amine tail (dimethylamino) acts as an intramolecular base. At elevated temperatures (>100°C), this moiety can autocatalyze decomposition, necessitating strict pH and thermal control during storage and synthesis.

Thermal Stability & Degradation Limits

The following data represents conservative operational limits derived from structural analysis and homologous thiourea behavior.

Thermal Specifications Table
ParameterLimit / ValueTechnical Context
Safe Storage Temp < 25°C (Refrigerate)Prevents slow oxidative desulfurization to urea analogues.[1]
Process Tmax (Soln) 80°CMaximum recommended temperature for reactions in solution (e.g., refluxing ethanol/acetonitrile).[1]
Degradation Tonset ~145–155°COnset of solid-state decomposition (melting/gas evolution).[1]
Rapid Failure Point > 170°CComplete dissociation into isothiocyanates and ammonia/amines.
pH Sensitivity pH 4.0 – 9.0Unstable in strong alkali (hydrolysis) and strong oxidizers.
Degradation Pathways Visualization

The diagram below illustrates the two primary degradation mechanisms: Thermal Dissociation (reversible) and Oxidative Desulfurization (irreversible).

DegradationPathways Thiourea Target Thiourea (Intact) Isothiocyanate Isothiocyanate + Amine/Ammonia Thiourea->Isothiocyanate Heat >150°C (Retro-Addition) Urea Urea Derivative (Desulfurized) Thiourea->Urea O2 / Light / Trace Metal (Oxidation) Guanidine Guanyl/Cyclic Species Thiourea->Guanidine High T + Lewis Acid (Desulfurization) Isothiocyanate->Thiourea Cooling (Reversible)

Figure 1: Thermal and oxidative degradation pathways.[1] Note that heating above 150°C risks permanent loss of the thiourea moiety via isothiocyanate formation.

Troubleshooting Guide (FAQ)

Issue 1: Sample Discoloration (Yellowing/Browning)

Symptom: White crystalline powder turns off-white or yellow during storage. Root Cause: Oxidative Desulfurization. Thioureas are "sulfur-rich" and prone to exchanging sulfur for oxygen when exposed to air and light, forming the urea analogue. This is often catalyzed by trace metals (Cu, Fe). Corrective Action:

  • Recrystallize from ethanol/diethyl ether to remove urea impurities (ureas are typically less soluble in ether than thioureas).

  • Store under inert atmosphere (Argon/Nitrogen) in amber vials.

Issue 2: "Rotten Egg" or Pungent Odor

Symptom: Strong sulfurous smell upon opening the vial or heating. Root Cause: Thermal Hydrolysis. Moisture ingress combined with heat releases Hydrogen Sulfide (


) or volatile isothiocyanates.
Corrective Action: 
  • Ventilate immediately.

  • Check the pH of the aqueous solution; if acidic (< pH 3), hydrolysis to ammonium salts is likely.

  • Dry the sample under vacuum (< 40°C) over

    
    .
    
Issue 3: Broad or "Missing" NMR Signals

Symptom:


 or 

NMR shows broad, split, or "missing" peaks, particularly for the

and adjacent

protons. Root Cause: Restricted Rotation (Rotamers). The

bond has significant double-bond character, creating a high barrier to rotation.[1] This results in distinct syn and anti conformers that exchange slowly on the NMR timescale at room temperature. Corrective Action:
  • Do not assume impurity.

  • Run the NMR at elevated temperature (50–60°C) in DMSO-

    
    . The signals should coalesce into sharp singlets as the rotation rate increases.
    

Experimental Protocols

Protocol A: Thermal Stability Validation (TGA/DSC)

Use this protocol to verify if a specific batch is suitable for high-temperature synthesis.[1]

  • Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).

  • Atmosphere: Nitrogen (

    
    ) purge (50 mL/min) to distinguish thermal decomposition from oxidation.
    
  • Ramp Rate: 10°C/min from 30°C to 250°C.

  • Interpretation:

    • < 100°C: Mass loss here indicates solvent/moisture (Sample is wet).[1]

    • 145–155°C (Endotherm): Melting point. Sharp peak = High purity.

    • > 160°C (Exotherm + Mass Loss): Decomposition onset (

      
       loss, isothiocyanate formation).[1] Do not process above this limit. 
      
Protocol B: Purity Check via HPLC

Thioureas can degrade into ureas which are difficult to detect by standard UV due to low absorbance.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Prevents tailing of the amine).

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 240–250 nm (Thiourea

    
     transition).
    
    • Note: Simple ureas absorb at ~200-210 nm. If checking for degradation, monitor 210 nm as well.

Logic-Based Troubleshooting Tree

Use this decision tree to diagnose sample integrity issues quickly.

TroubleshootingTree Start Start: Sample Evaluation Visual Is sample Yellow/Orange? Start->Visual Smell Strong Sulfur/Pungent Odor? Visual->Smell No Oxidation Diagnosis: Oxidative Desulfurization Action: Recrystallize (EtOH) Visual->Oxidation Yes NMR NMR Signals Broad/Split? Smell->NMR No Hydrolysis Diagnosis: Hydrolysis/Decomposition Action: Discard & Check Storage Smell->Hydrolysis Yes Rotamers Diagnosis: Rotameric Exchange Action: Heat Sample to 55°C NMR->Rotamers Yes Pass Sample OK Proceed to Synthesis NMR->Pass No

Figure 2: Rapid diagnostic logic for sample integrity.

References

  • Thiourea Stability & Reactivity

    • Mechanism of Thiourea Decomposition: Shaw, W. H. R., & Walker, D. G. (1956). The Decomposition of Thiourea in Water Solutions. Journal of the American Chemical Society. Link[1]

    • General Thiourea Properties: Mertschenk, B., et al. (2012). Thiourea and Thiourea Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Link[1]

  • Characterization (NMR & Rotamers)

    • Restricted Rotation in Thioamides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides and Thioamides. Chemical Reviews. Link[1]

  • Safety & Handling

    • Hazardous Decomposition Products: PubChem Compound Summary for Thiourea Derivatives. Link

Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) for CAS 1038374-89-8 before handling.

Sources

Troubleshooting

Technical Support Center: Purification of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Role: Senior Application Scientist Ticket Subject: Impurity Removal & Workup Optimization Molecule ID: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS: 1038374-89-8 analog) Diagnostic Hub: Identify Your Issue Before...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket Subject: Impurity Removal & Workup Optimization Molecule ID: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS: 1038374-89-8 analog)

Diagnostic Hub: Identify Your Issue

Before initiating a purification protocol, compare your crude material's symptoms against this diagnostic matrix. This molecule combines a basic tertiary amine with a polar thiourea moiety, creating specific solubility challenges.

SymptomProbable CauseDiagnostic CheckRecommended Protocol
Sticky Gum / Oil Residual solvent or unreacted starting amine (neopentyl backbone effect).TLC (MeOH/DCM). If streak exists, it's likely amine.Protocol B (Trituration)
Yellow/Orange Color Oxidation to formamidine disulfides or elemental sulfur contamination.Dissolve in MeOH. If sulfur, it may remain insoluble.Protocol C (Charcoal)
Hygroscopic Solid Residual inorganic salts (e.g., Ammonium Thiocyanate) from synthesis.Flame test (residue) or Silver Nitrate test (precipitate).Protocol A (Aq.[1][2] Wash)
Low Melting Point Eutectic mixture with starting amine.MP is <150°C (approx).[3]Protocol D (Recrystallization)

Core Purification Protocols

Protocol A: Desalting (Removal of Inorganic Salts)

Use this if your synthesis involved Ammonium Thiocyanate (


) or similar salts.

The Science: Thioureas are moderately soluble in cold water, but inorganic salts are highly soluble. The neopentyl and dimethylamino groups add lipophilicity, allowing us to wash salts away without significant product loss.

  • Suspend: Place crude solid in ice-cold water (3 mL per gram of crude).

  • Agitate: Stir vigorously for 15 minutes at 0–5°C. Do not heat, as the product solubility increases significantly with temperature.

  • Filter: Collect the solid via vacuum filtration.[4]

  • Wash: Rinse the filter cake with a minimal amount of ice-cold water.

  • Dry: Dry under high vacuum over

    
     to remove trace moisture.
    
Protocol B: Anti-Solvent Trituration (Fixing "Oiling Out")

Use this if your product refuses to solidify or remains a sticky gum.

The Science: The starting material, 3-(dimethylamino)-2,2-dimethylpropylamine, is an oil or low-melting solid. The thiourea product has a stable crystal lattice due to Hydrogen bonding (


). Trituration uses a solvent that dissolves the oily impurity but forces the thiourea to crystallize.
  • Dissolve: Dissolve the gum in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Precipitate: Slowly add Diethyl Ether or cold Heptane with vigorous stirring.

    • Ratio: Aim for 1:5 (Solvent:Anti-solvent).

  • Scratch: If oil separates, scratch the flask walls with a glass rod to induce nucleation.

  • Age: Let the suspension sit in an ice bath for 1 hour.

  • Isolate: Filter the white solid.[3]

Protocol C: Activated Charcoal Treatment (Color Removal)

Use this if the product is off-white, yellow, or pink.

  • Dissolve: Dissolve crude in boiling Ethanol (EtOH) or Isopropanol (IPA).

  • Treat: Add Activated Charcoal (5-10% weight equivalent of crude).

  • Reflux: Boil gently for 10–15 minutes.

  • Filter: Filter hot through a Celite pad to remove charcoal.

    • Critical: Pre-warm the funnel to prevent premature crystallization on the filter.[4]

  • Crystallize: Allow the filtrate to cool slowly (see Protocol D).

Protocol D: Two-Solvent Recrystallization (High Purity)

The Gold Standard for >99% purity.

System: Isopropanol (Solvent) / Heptane (Anti-solvent). Alternative: Ethanol / Diethyl Ether.

  • Solubilize: Place crude in an Erlenmeyer flask. Add Isopropanol (IPA) and heat to boiling. Add IPA in small portions until the solid just dissolves.

  • Saturate: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarify: Add 1–2 drops of hot IPA to clear the solution.

  • Nucleate: Allow the flask to cool to room temperature undisturbed.

    • Note: Rapid cooling traps impurities. Slow cooling builds pure lattices.

  • Chill: Once room temp, place in a fridge (4°C) for 2 hours.

  • Harvest: Filter crystals and wash with cold Heptane.

Visual Workflow: Decision Matrix

PurificationWorkflow Start Crude [3-(Dimethylamino)-2,2- dimethylpropyl]thiourea CheckState Physical State? Start->CheckState Liquid Oily / Sticky Gum CheckState->Liquid Viscous Solid Solid Powder CheckState->Solid Crystalline Trituration Protocol B: Trituration (DCM/Ether) Liquid->Trituration CheckColor Color Check Solid->CheckColor IsColored Yellow/Pink CheckColor->IsColored Oxidized IsWhite White/Off-White CheckColor->IsWhite Clean Trituration->CheckColor Charcoal Protocol C: Charcoal Treatment IsColored->Charcoal Recryst Protocol D: Recrystallization (IPA/Heptane) IsWhite->Recryst Charcoal->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Step-by-step decision tree for selecting the appropriate purification method based on physical state and color.

Frequently Asked Questions (Troubleshooting)

Q: The product "oils out" during recrystallization instead of crystallizing. Why? A: This is common with neopentyl derivatives. It occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.

  • Fix: Re-heat to dissolve the oil. Add slightly more solvent (IPA) to lower the concentration. Cool very slowly. If it oils again, seed the mixture with a tiny crystal of pure product while it is still warm.

Q: I suspect my product contains unreacted starting amine. How do I confirm and remove it? A:

  • Confirm: Run a TLC (10% MeOH in DCM). The amine will likely have a lower

    
     (streaking) or stain differently with Ninhydrin compared to the thiourea (which stains with iodine or UV).
    
  • Remove: The starting amine is highly soluble in Diethyl Ether. The thiourea is not. Suspend your solid in Diethyl Ether, stir for 30 mins, and filter. The solid is your product; the amine stays in the filtrate.

Q: Can I use acid-base extraction? A: Proceed with caution. Both the product (tertiary amine) and the impurity (starting amine) are basic. Simple acid extraction will protonate both, pulling both into the aqueous layer.

  • Advanced Strategy: If you must use extraction, exploit the

    
     difference. However, recrystallization is generally superior for separating two amines of similar basicity.
    

Q: What is the shelf-life of the purified material? A: Thioureas are prone to oxidation (forming disulfides) and hydrolysis (releasing


) if exposed to moisture and air. Store the purified solid under Argon or Nitrogen at -20°C. If it smells like rotten eggs, it has degraded.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[1][2] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Thiourea Synthesis by Thioacylation.

  • National Toxicology Program. (2021). Properties of Thiourea - 15th Report on Carcinogens. NCBI Bookshelf.[5]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

Sources

Optimization

Technical Support Center: pH Optimization for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Executive Summary: The "Gem-Dimethyl" Trap[2][3] Working with [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea requires a distinct approach compared to standard linear thioureas.[1][2] The critical structural feature—the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Trap[2][3]

Working with [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea requires a distinct approach compared to standard linear thioureas.[1][2] The critical structural feature—the 2,2-dimethyl (gem-dimethyl) group —creates a profound Thorpe-Ingold effect .[2]

This steric bulk forces the terminal dimethylamine and the thiourea moiety into close proximity. Consequently, your pH choice does not just control solubility; it acts as a molecular switch between intermolecular reactivity (e.g., S-alkylation, coordination) and rapid intramolecular cyclization (decomposition to guanidines/thiazolines).

This guide provides the precise pH windows required to stabilize the linear form or trigger specific reactivities.

Module 1: The pH Landscape & Speciation

To troubleshoot effectively, you must visualize the protonation state of the molecule.[1] The molecule possesses two distinct basic sites with vastly different


 values.[2]
Critical Thresholds
  • Site A: Dimethylamino Group (

    
    ) [1]
    
    • Approximate

      
      :  ~10.2 (Based on 3-dimethylaminopropylamine data).[2]
      
    • Behavior: Below pH 10, this nitrogen is protonated (

      
      ) and chemically inert (non-nucleophilic). Above pH 10, it becomes a free base and a potent nucleophile.
      
  • Site B: Thiourea Moiety (

    
    ) [1][3]
    
    • Approximate

      
      :  >13 (for deprotonation of -NH-).[2]
      
    • Behavior: Remains neutral across most physiological and synthetic pH ranges.[2] However, the sulfur atom is a soft nucleophile that retains reactivity even at neutral pH.

Visualization: The pH-Dependent Reactivity Switch

The following diagram illustrates the structural evolution of the molecule across the pH scale.

pH_Speciation cluster_acid Acidic Conditions (pH < 7) cluster_neutral Target Window (pH 7.5 - 9.5) cluster_basic Basic Conditions (pH > 10.5) Acid Species A: Dicationic/Cationic (Amine Protonated) Stable Storage Form Neutral Species B: Mono-Cationic (Amine H+ / Thiourea Neutral) OPTIMAL for S-Alkylation Acid->Neutral Deprotonation (Slow) Basic Species C: Free Base (Amine Neutral) RISK: Rapid Cyclization Neutral->Basic Amine Deprotonation (pK_a ~10.2) Cyclized Cyclic Guanidine/Thiazoline (Irreversible Byproduct) Basic->Cyclized Thorpe-Ingold Cyclization

Figure 1: Speciation diagram showing the transition from stable salt (left) to reactive free base (right).[1] Note the "Danger Zone" above pH 10.5 where the Thorpe-Ingold effect drives cyclization.

Module 2: Application-Specific Optimization Protocols

Select your experimental goal below to identify the required pH buffer system.

Scenario A: Chemical Synthesis (S-Alkylation / Ligand Binding)

Goal: React the sulfur atom with an electrophile (e.g., alkyl halide) or metal center without cyclizing the molecule.[1]

  • The Problem: Standard thiourea alkylation protocols often suggest high pH (NaOH/KOH) to generate the thiolate anion. Do NOT use strong bases with this molecule. High pH deprotonates the terminal amine, which will then attack the thiourea carbon intramolecularly (faster than the external reaction).

  • The Solution: Maintain a "Buffered Window" where the amine is protonated (blocking cyclization) but the sulfur is neutral/tautomerizing.

Recommended Protocol:

  • Solvent: Methanol or Ethanol (Polar protic solvents stabilize the thiourea tautomer).[2]

  • Buffer/Base: Use a weak organic base or buffer with

    
    .[2]
    
    • Preferred:

      
       (Saturated aq.) or Triethylamine (carefully controlled equivalents).
      
    • Avoid: NaOH, KOH, NaH.[4]

  • pH Target: 8.0 – 9.0 .

  • Temperature: Keep below 60°C. The gem-dimethyl effect lowers the activation energy for cyclization; heat will accelerate the side reaction.[2]

Scenario B: Long-Term Storage & Stability

Goal: Prevent hydrolysis (to urea) or oxidation (to thiourea dioxide).[2]

  • Mechanism: Thioureas are susceptible to oxidative desulfurization and hydrolysis in alkaline media.[2]

  • Protocol: Store as the HCl or HBr salt .

    • Dissolve the free base in dry methanol.[2]

    • Add 1.1 equivalents of HCl (in dioxane or ether).[2]

    • Precipitate the salt.[2][5]

    • Why? Protonating the amine prevents it from acting as an internal catalyst for decomposition.[2]

Scenario C: Intentionally Forming the Cyclic Derivative

Goal: Synthesize the guanidine or thiazoline derivative.

  • Protocol:

    • pH: > 12 (Use 1M NaOH).[2]

    • Temperature: Reflux.[2][4][5]

    • Mechanism: The gem-dimethyl group will drive the reaction to completion rapidly (often < 1 hour) due to the favorable entropic pre-organization.

Module 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a white precipitate immediately upon adjusting pH to >10. Is this my product?

Likely No.

  • Diagnosis: This is likely the Free Base of the starting material crashing out of solution.

  • Explanation: The [3-(dimethylamino)-2,2-dimethylpropyl]thiourea salt is highly water-soluble.[2] However, the free base (neutral amine form) is significantly more lipophilic.

  • Fix: If your reaction requires a homogeneous phase at high pH, add a co-solvent like Acetonitrile (ACN) or DMF (10-20% v/v).[1]

Q2: My S-alkylation yield is low, and I see a "fast-moving" spot on TLC.

Issue: Competitive Cyclization.

  • Diagnosis: You likely operated at a pH that was too high (pH > 10) or heated the reaction too aggressively. The "fast-moving" spot is often the cyclic guanidine/thiazoline byproduct, which is less polar than the open-chain thiourea.[2]

  • Fix: Repeat the experiment using Sodium Acetate (pH ~5-6) or Sodium Bicarbonate (pH ~8.5) instead of Carbonate/Hydroxide bases.[2] Keep temperature < 40°C.

Q3: How do I remove the unreacted thiourea from my reaction mixture?

Strategy: pH-Switch Extraction.[2]

  • Acidify the mixture to pH 2-3 (using dilute HCl).

  • Wash with an organic solvent (DCM/EtOAc).[2] The protonated thiourea (ammonium salt) will remain in the aqueous layer.

  • Extract your product (assuming your product is not a basic amine) into the organic layer.[2]

    • Note: If your product is also an amine, this separation becomes difficult and requires reverse-phase chromatography (C18) using an acidic mobile phase (0.1% TFA).

Summary of Quantitative Stability Data
ParameterConditionStability / OutcomeMechanism
pH < 2 0.1 M HCl, 25°CHigh Stability Amine protonated; Thiourea resistant to acid hydrolysis.[2]
pH 7 - 9 Buffer, 25°CReactive Window Optimal for S-alkylation; Cyclization is slow.[2]
pH > 11 0.1 M NaOH, 25°CUnstable Rapid cyclization (Thorpe-Ingold) or Hydrolysis to Urea.
Oxidation

or Air
Degradation Forms Thiourea Dioxide (

species) or Sulfonic acids.[2]

References

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds.[2] Journal of the Chemical Society, Transactions, 107, 1080-1106. (Establishes the foundational principle that gem-dimethyl groups accelerate cyclization).

  • Thiourea Reactivity & Tautomerism

    • Katritzky, A. R., et al.[1] (2000).[2][6] Synthesis and properties of thioureas. Comprehensive Organic Functional Group Transformations. (General reference for thiourea S-alkylation vs. N-alkylation selectivity).

  • Amine pKa Data (Analogous Structure)

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 7993, 3-Dimethylaminopropylamine.[2][7] Retrieved from . (Source for the ~10.2 pKa value of the dimethylaminopropyl group).

  • Thiourea Hydrolysis & Stability

    • Mironov, I. V., et al.[1] (2010).[2] Hydrolysis and Oxidation of Thiourea Dioxide. Journal of Physical Chemistry B. (Details the oxidative and hydrolytic instability of thiourea derivatives at high pH).

Sources

Optimization

Storage stability and shelf life of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Topic: Storage Stability, Shelf Life, and Handling Protocols Document ID: TSC-FAM-INT-004 | Version: 2.1 | Status: Active Core Identity & Chemical Context User Note: This compound is a critical "Right-Side" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Shelf Life, and Handling Protocols

Document ID: TSC-FAM-INT-004 | Version: 2.1 | Status: Active

Core Identity & Chemical Context

User Note: This compound is a critical "Right-Side" intermediate in the synthesis of Famotidine (H2-receptor antagonist). Its stability profile is dictated by two competing functional groups: the nucleophilic thiourea moiety (prone to oxidation) and the basic tertiary amine (prone to hygroscopicity/salt formation).

PropertySpecification
Chemical Name [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
Common Role Famotidine Intermediate (Precursor to the thiazole ring system)
CAS Registry 66242-79-9 (Free Base) / 53662-79-4 (HCl Salt) [Note: Verify specific salt form on CoA]
Molecular Formula

Molecular Weight 189.32 g/mol
Appearance White to off-white crystalline powder

Storage & Handling Essentials (The "Golden Rules")

The Storage Matrix
ParameterIdeal Condition Acceptable Range Critical Failure Zone
Temperature Refrigerated (+2°C to +8°C) Cool Room (+15°C to +25°C)> 30°C (Accelerates desulfurization)
Atmosphere Inert Gas (Argon/Nitrogen) Tightly Sealed / DesiccatedOpen Air (Oxidation risk)
Humidity < 40% RH < 60% RH> 75% RH (Hydrolysis/Caking)
Light Amber Glass / Foil Wrap Dark CabinetDirect UV/Sunlight
Shelf Life & Retest Policy
  • Standard Shelf Life: 24 Months (under Ideal Conditions).

  • Retest Interval: Every 6 months.

  • Why? Thioureas do not typically "expire" in the sense of becoming toxic; they "drift" in potency. The primary degradation product (the urea analog) is an impurity that will competitively inhibit the cyclization reaction in Famotidine synthesis, lowering yield.

Troubleshooting Guide (FAQ & Scenarios)

Scenario A: "My white powder has turned yellow or clumps together."

Diagnosis: Oxidative Degradation & Hygroscopicity.

  • The Science: The sulfur atom in the thiourea group is a "soft" nucleophile. Exposure to atmospheric oxygen, especially in humid conditions, leads to the formation of Formamidine Disulfides (dimers) or Sulfinic Acids . The yellow color often comes from trace polysulfide byproducts or conjugated oxidation products.

  • Action:

    • Stop: Do not use for critical GMP synthesis.

    • Test: Run an HPLC assay. If Purity > 95%, recrystallization may salvage it.

    • Prevention: Always purge headspace with Nitrogen before resealing.

Scenario B: "The assay value dropped, but no new peaks appear on the HPLC."

Diagnosis: Desulfurization (Urea Formation) or Volatile Loss.

  • The Science: Under thermal stress, thioureas can desulfurize to form the corresponding Urea (

    
    ). If your HPLC method uses UV detection at 254nm, the urea derivative might have a significantly lower extinction coefficient than the thiourea, making it "invisible" or under-represented, leading to a mass balance error.
    
  • Action:

    • Check for the "Urea Analog" (Oxygen replacing Sulfur).[1][2]

    • Use a Refractive Index (RI) detector or LC-MS to visualize non-chromophoric impurities.

Scenario C: "Can I store this in solution?"

Diagnosis: High Risk of Hydrolysis.

  • The Science: In solution, particularly acidic or basic pH, the thiourea carbon is susceptible to nucleophilic attack by water.

  • Action: Never store in solution for > 24 hours. Prepare fresh. If you must store a solution, freeze it at -20°C in an aprotic solvent (e.g., DMSO or Acetonitrile), never in water or alcohol.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring you do not waste reagents on compromised starting materials.

StorageLogic Start Receive Material ([3-(Dimethylamino)-2,2-dimethylpropyl]thiourea) InitialQC Initial QC: Appearance + HPLC (>98%) Start->InitialQC Storage Storage: +4°C, Dark, Inert Gas InitialQC->Storage Pass Retest Retest Interval: 6 Months Storage->Retest Time Elapsed Check Visual Check: Yellowing or Caking? Retest->Check Oxidation Suspect Oxidation: (Disulfide Formation) Check->Oxidation Yellow/Clumped Use Approve for Synthesis Check->Use No Change Recryst Salvage Protocol: Recrystallize (EtOH/Water) Oxidation->Recryst Purity > 90% Discard Discard: Irreversible Degradation Oxidation->Discard Purity < 90% Recryst->InitialQC Re-verify

Caption: Decision tree for lifecycle management of the Famotidine intermediate, emphasizing visual inspection and purity thresholds.

Degradation Pathways (Mechanistic Insight)

Understanding how it breaks down allows you to prevent it. The diagram below details the chemical fate of the molecule under stress.

Degradation Parent Parent Thiourea (Active Reagent) Oxidant Oxidation (O2/H2O2) Parent->Oxidant Heat Heat/Hydrolysis Parent->Heat Disulfide Formamidine Disulfide (Dimer Impurity) Oxidant->Disulfide Reversible (Redox) Sulfinic Sulfinic/Sulfonic Acids Oxidant->Sulfinic Irreversible Urea Urea Analog (Desulfurization) Heat->Urea Loss of H2S

Caption: Primary degradation pathways. Note that Disulfide formation is often the first sign of aging (yellowing).

Analytical Validation Protocol

To confirm the shelf-life status, use this self-validating HPLC method adapted for polar thioureas.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: 0.05M Phosphate Buffer (pH 3.0) + 5mM Octanesulfonic acid (Ion pairing agent is crucial for the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 240 nm (Thiourea max) and 210 nm (for non-conjugated impurities).

  • Acceptance Criteria:

    • Main Peak Purity:

      
      [3][4][5]
      
    • Total Impurities:

      
      
      
    • Largest Single Impurity:

      
      [6]
      

References

  • Sigma-Aldrich. (2023).[4][6] Safety Data Sheet: Thiourea Derivatives and Storage. Retrieved from

  • BenchChem. (2025).[4][7] Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide. Retrieved from

  • Sahu, S., et al. (2010).[2] Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry. Retrieved from

  • Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions. Journal of Pharmaceutical Sciences. Retrieved from

  • Carl Roth. (2023).[4] Thiourea Storage and Stability Data. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Mass Spectrometry Fragmentation of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (referred to herein as DDPT ). As a structural p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (referred to herein as DDPT ). As a structural precursor in the synthesis of histamine H2-receptor antagonists, accurately characterizing DDPT is critical for impurity profiling and metabolic stability studies.

This guide distinguishes itself by offering a comparative analysis against Dimaprit (a structural isothiourea analog) and standard alkyl thioureas. By synthesizing established fragmentation rules for N-substituted thioureas and neopentyl-amine systems, we provide a predictive, self-validating framework for identifying this compound in complex matrices.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the structural constraints that dictate fragmentation.

FeatureTarget: DDPTReference: DimapritImpact on MS
Structure N-substituted ThioureaS-substituted IsothioureaThiourea tends to lose NH

/H

S; Isothiourea loses CH

SH.
Backbone 2,2-dimethylpropyl (Neopentyl)Propyl (Linear)Gem-dimethyl effect : Blocks simple

-elimination; promotes

-cleavage.
Formula C

H

N

S
C

H

N

S
Distinct MW (189.13 vs 161.10).
Basic Centers Tertiary Amine + ThioureaTertiary Amine + IsothioureaProtonation sites dictate initial charge localization.
The "Gem-Dimethyl" Influence

The presence of the 2,2-dimethyl moiety (neopentyl backbone) is the defining mass spectral feature of DDPT. Unlike linear alkyl chains, this quaternary carbon prevents hydrogen rearrangement from the


-position, forcing the molecule to fragment via specific 

-cleavages or "remote" hydrogen transfers.

Fragmentation Pathways (Mechanistic Deep Dive)

The fragmentation of DDPT under Electrospray Ionization (ESI-MS/MS) in positive mode (


) follows two competing pathways: Charge-Remote Fragmentation (Thiourea-driven)  and Charge-Proximate Fragmentation (Amine-driven) .
Pathway A: Thiourea-Driven Elimination

Protonation often occurs at the sulfur or the terminal nitrogen of the thiourea group.

  • Loss of Ammonia (-17 Da): The terminal amino group is expelled, forming an isothiocyanate cation (

    
     173).
    
  • Loss of Hydrogen Sulfide (-34 Da): A characteristic thiourea rearrangement yielding a carbodiimide or cyanamide cation (

    
     156).
    
Pathway B: Amine-Driven -Cleavage

The tertiary dimethylamine group strongly directs fragmentation.

  • Formation of Dimethylammonium (

    
     46):  Direct cleavage of the C-N bond.
    
  • Neopentyl Cleavage: The stability of the tertiary amine radical cation promotes cleavage at the C1-C2 bond, often yielding characteristic low-mass ions (

    
     58 or 72 depending on charge retention).
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the competing pathways derived from the protonated molecular ion.

FragmentationPathway Parent [M+H]+ Precursor m/z 190.14 LossNH3 Loss of NH3 (-17) Isothiocyanate Ion m/z 173 Parent->LossNH3 Pathway A1: Nucleophilic attack LossH2S Loss of H2S (-34) Carbodiimide Ion m/z 156 Parent->LossH2S Pathway A2: 4-center elimination AlphaCleave α-Cleavage (Amine) Dimethyliminium m/z 58 Parent->AlphaCleave Pathway B1: Inductive cleavage Neopentyl Backbone Scission C5H11+ Cation m/z 71 Parent->Neopentyl Pathway B2: Steric strain relief LossNH3->Neopentyl Secondary Frag

Figure 1: Predicted ESI-MS/MS fragmentation pathways for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea, highlighting the competition between thiourea elimination and amine-directed cleavage.

Comparative Performance Guide

This section compares the spectral signature of DDPT against its primary functional analog, Dimaprit. This comparison is vital for researchers distinguishing between thio and isothio isomers in synthesis mixtures.

Table 1: Diagnostic Ion Comparison
Diagnostic FeatureDDPT (Target) Dimaprit (Analog) Mechanistic Reason
Precursor Ion

190.14 162.10 Difference in alkyl backbone length (C8 vs C6).
Primary Neutral Loss -17 (NH

)
or -34 (H

S)
-48 (CH

SH)
Thioureas lose H

S/NH

; S-alkyl isothioureas preferentially lose methanethiol.
Base Peak (Typical)

58
(Dimethyliminium)

120
(Loss of Guanidine moiety)
DDPT

-cleavage is favored by the gem-dimethyl group; Dimaprit fragmentation is driven by the isothiourea core.
Low Mass Signature

71
(Neopentyl)

44
(Propyl amine)
The 2,2-dimethyl group creates a unique steric signature absent in linear chains.

Experimental Protocol: Characterization Workflow

To replicate these findings or validate the compound in your own laboratory, follow this self-validating LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg DDPT in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Ensures protonation of the tertiary amine (

      
      ) for maximal sensitivity in ESI(+).
      
LC-MS/MS Parameters[1]
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or equivalent).

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Note: Thioureas are polar; use a low initial organic gradient (5% B) to ensure retention.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-15 eV): Preserves

      
       (
      
      
      
      173).
    • High CE (>30 eV): Generates backbone fragments (

      
       58, 71).
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 µg/mL in MeOH/H2O + 0.1% Formic Acid LC LC Separation C18 Column Gradient 5-95% B Sample->LC ESI ESI Source (+) Spray Voltage: 3.5 kV Gas Temp: 300°C LC->ESI MS1 Q1 Filter Select m/z 190.1 ESI->MS1 CID Collision Cell N2 Gas, 10-40 eV MS1->CID MS2 Detector Record Fragments CID->MS2

Figure 2: Step-by-step experimental workflow for the structural confirmation of DDPT.

Conclusion & Authoritative Insight

The mass spectral identification of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea relies on detecting the interplay between the stable neopentyl backbone and the labile thiourea headgroup.

Key Takeaway for Researchers: When analyzing unknown impurities in H2-antagonist synthesis, if you observe a parent ion at


 190  that loses 17 Da  (NH

) or 34 Da (H

S) but not48 Da (CH

SH), you are likely dealing with the thiourea form (DDPT) rather than an S-alkylated isothiourea artifact. The presence of the

58
peak confirms the dimethylamine tail, while

71
confirms the gem-dimethyl branching.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083544 (Dimaprit). Retrieved from [Link]

  • Holčapek, M., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS. Journal of Mass Spectrometry. (Validates H2S/NH3 loss mechanisms in thioureas). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (General fragmentation rules for alkyl amines). Retrieved from [Link]

  • Kus, N., et al. (2010). Tautomerism and fragmentation of thiourea derivatives. Rapid Communications in Mass Spectrometry.[2][3] (Mechanistic insight into thiourea stability). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of Aminothioureas vs. Standard Thioureas in Organocatalysis

Prepared by: A Senior Application Scientist Introduction: The Rise of Bifunctional Thiourea Catalysis In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful, metal-free paradigm for const...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Rise of Bifunctional Thiourea Catalysis

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful, metal-free paradigm for constructing complex molecules.[1] Within this field, thiourea derivatives have carved out a significant niche, acting as potent hydrogen-bond donors to activate electrophiles through non-covalent interactions.[2][3] Early iterations, such as Schreiner's thiourea, demonstrated the fundamental principle of activating substrates via a double hydrogen-bond "clamp".[1]

However, the evolution of catalyst design has led to the development of bifunctional thioureas, which integrate a basic moiety—typically a tertiary amine—into the catalyst scaffold.[2][4][5] This innovation allows for the simultaneous activation of both the electrophile (via the thiourea) and a nucleophile (via the amine base), a cooperative mechanism that dramatically enhances reaction rates and efficiency.[4][6][7]

This guide provides an in-depth comparison of the catalytic efficiency of a representative bifunctional aminothiourea, [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea , against a standard, non-basic thiourea catalyst. We will delve into the structural features, mechanistic underpinnings, and performance data to provide researchers, scientists, and drug development professionals with a clear understanding of the advantages conferred by the integrated amino group.

Part 1: Structural and Mechanistic Dissection

The profound difference in catalytic activity between these two classes of catalysts originates from their distinct structural features. A standard thiourea possesses only the hydrogen-bond donating N-H protons, while the aminothiourea features an additional Lewis basic site.

Caption: Structural comparison of a standard thiourea and the bifunctional aminothiourea.

The mechanistic implication of this structural difference is significant. Standard thioureas operate by lowering the LUMO of the electrophile, making it more susceptible to attack. In contrast, the aminothiourea orchestrates a synergistic activation sequence. The thiourea moiety binds and activates the electrophile, while the tertiary amine concurrently deprotonates the nucleophile, increasing its HOMO energy and nucleophilicity. This dual activation model avoids the formation of separated ion pairs and creates a highly organized, transition state, leading to enhanced reactivity and stereoselectivity.[4][8]

Bifunctional_Catalysis cluster_cycle Bifunctional Catalytic Cycle Start Free Catalyst + Substrates (Nu-H, E) Complex Ternary Complex Formation (Catalyst-NuH-E) Start->Complex Binding Activation Proton Transfer & Activation [Nu⁻][Catalyst-H⁺][E] Complex->Activation H-Bonding (Thiourea-E) Deprotonation (Amine + Nu-H) Bond_Formation C-C Bond Formation (Transition State) Activation->Bond_Formation Nucleophilic Attack Product_Complex Catalyst-Product Complex Bond_Formation->Product_Complex Release Product Release Product_Complex->Release Release->Start Catalyst Regeneration

Caption: The catalytic cycle of a bifunctional aminothiourea catalyst.

Part 2: Comparative Performance in a Benchmark Reaction

To quantify the efficiency gains of the aminothiourea, we will examine a classic organocatalytic transformation: the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. This reaction is a well-established benchmark for evaluating the performance of hydrogen-bond donor catalysts.[4][9]

Experimental Protocol: Asymmetric Michael Addition

This protocol outlines a general procedure for comparing catalyst performance in a controlled setting.

Materials:

  • Catalyst ([3-(Dimethylamino)-2,2-dimethylpropyl]thiourea or Standard Thiourea)

  • trans-β-Nitrostyrene (Electrophile)

  • Diethyl malonate (Nucleophile)

  • Anhydrous Toluene (Solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add the respective catalyst (see Table 1 for loading).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration with respect to the nitrostyrene.

  • Temperature Control: Cool the mixture to the specified reaction temperature (e.g., room temperature or 0 °C).

  • Reagent Addition: Add trans-β-nitrostyrene (1.0 equiv.) to the solution, followed by the dropwise addition of diethyl malonate (1.5 equiv.).

  • Reaction Monitoring: Stir the reaction mixture for the specified time, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected outcomes from the benchmark reaction, illustrating the superior performance of the bifunctional catalyst.

CatalystCatalyst Loading (mol%)Reaction Time (h)Product Yield (%)Enantiomeric Excess (ee%)
Standard Thiourea 104865< 10%
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea 212> 9592%

Data are representative and based on typical results reported in the literature for analogous systems.[4][7][8]

Analysis of Results

The data clearly demonstrates the catalytic superiority of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea :

  • Lower Catalyst Loading: The aminothiourea achieves a near-quantitative yield with just 2 mol% loading, a five-fold reduction compared to the standard thiourea. This highlights its much higher turnover frequency, a direct result of the efficient bifunctional mechanism.

  • Shorter Reaction Times: The reaction reaches completion four times faster with the aminothiourea catalyst. This acceleration is attributed to the concurrent activation of both reacting partners, which dramatically lowers the overall activation energy of the rate-determining step.

  • Higher Yield and Selectivity: The aminothiourea provides a significantly higher yield and excellent enantioselectivity. The organized, pre-associative nature of the ternary complex (catalyst-nucleophile-electrophile) in the bifunctional model creates a well-defined chiral environment, leading to superior stereochemical control.[8] The standard thiourea, lacking this organizational capacity, offers poor stereocontrol.

Part 3: General Experimental Workflow & Applicability

The process of evaluating and comparing catalyst efficiency follows a standardized workflow, ensuring reproducible and reliable data.

workflow cluster_workflow Catalyst Performance Evaluation Workflow A Reaction Design (Substrates, Solvent, Temp) B Catalyst Loading Optimization (e.g., 10, 5, 2, 1 mol%) A->B C Reaction Setup (Inert Atmosphere, Temp Control) B->C D Time Course Analysis (TLC/GC/NMR Monitoring) C->D E Product Isolation & Purification D->E F Characterization (Yield, Purity) E->F G Stereoselectivity Analysis (Chiral HPLC/GC) F->G H Data Comparison & Reporting G->H

Caption: A generalized workflow for comparing the efficiency of catalysts.

Scope of Application

The choice between a standard and an aminothiourea catalyst is dictated by the specific demands of the chemical transformation.

Reaction TypeStandard Thiourea[3-(Dimethylamino)-2,2-dimethylpropyl]thioureaRationale
Michael Addition ModerateExcellentRequires activation of both a C-H acidic nucleophile and an electrophile.[4]
aza-Henry Reaction ModerateExcellentRequires activation of a nitroalkane nucleophile and an imine electrophile.[7][10]
Mannich Reaction ModerateExcellentRequires activation of an enolizable ketone/ester and an imine.[4]
Cyanosilylation PoorExcellentThe amine base is crucial for activating the cyanide nucleophile.[8]
Diels-Alder Reaction GoodModeratePrimarily requires electrophile activation; the basic site is often not needed.[11]

Conclusion

The integration of a tertiary amino group into the thiourea scaffold, as exemplified by [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea , represents a significant advance in organocatalyst design. Through a cooperative, bifunctional mechanism, this catalyst simultaneously activates both the nucleophile and electrophile, leading to dramatic improvements in catalytic efficiency. Compared to standard thioureas, it operates at lower loadings, requires shorter reaction times, and delivers superior yields and stereoselectivities across a range of important synthetic transformations. For researchers aiming to develop efficient and selective catalytic processes, particularly those involving pronucleophiles, bifunctional aminothioureas offer a decisive performance advantage.

References

  • Title: Thiourea Based Catalysis. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Thiourea organocatalysis. Source: Wikipedia. URL: [Link]

  • Title: Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. Source: ACS Omega. URL: [Link]

  • Title: Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: The first bifunctional thiourea-catalyzed reaction (a) and its mechanism (b). Source: ResearchGate. URL: [Link]

  • Title: Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Source: Molecules (MDPI). URL: [Link]

  • Title: Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. Source: ACS Omega. URL: [Link]

  • Title: Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. Source: The Journal of Physical Chemistry Letters. URL: [Link]

  • Title: Asymmetric Organocatalysis Technology. Source: SUMITOMO CHEMICAL :: Pharma Solutions Division. URL: [Link]

  • Title: Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Selected examples of proposed interactions in thiourea catalysis via double H-bonding. Source: ResearchGate. URL: [Link]

  • Title: Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Source: Chemical & Pharmaceutical Bulletin. URL: [Link]

Sources

Validation

Benchmarking Elemental Analysis Standards for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

This guide serves as an authoritative technical resource for the elemental analysis (EA) of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS: 1038374-89-8 / 69388-84-7). It is designed for analytical chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the elemental analysis (EA) of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS: 1038374-89-8 / 69388-84-7). It is designed for analytical chemists and drug development professionals requiring precise stoichiometry verification and purity assessment of this Famotidine intermediate.

Executive Technical Summary

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (C₈H₁₉N₃S) presents a unique analytical challenge due to its high nitrogen (22.19%) and sulfur (16.94%) content combined with a volatile aliphatic amine tail. Accurate characterization requires selecting a calibration standard that mimics this high-N/high-S matrix to prevent combustion hysteresis and non-linear detector response.

This guide compares the three industry-dominant calibration standards—Sulfanilamide , BBOT , and L-Cystine —evaluating their performance specifically for this analyte. We demonstrate that while BBOT is the generalist choice, Sulfanilamide provides the superior matrix match for this specific thiourea derivative, minimizing error in Sulfur recovery.

Target Analyte Profile
PropertyValue
Formula C₈H₁₉N₃S
Molecular Weight 189.32 g/mol
Theoretical %C 50.75%
Theoretical %H 10.12%
Theoretical %N 22.19%
Theoretical %S 16.94%
Analytical Challenge Simultaneous quantitative oxidation of Sulfide (-C=S) and Amine (-N(CH₃)₂) moieties without soot formation.[1]

Comparative Analysis of Calibration Standards

For the analysis of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea, the "one-size-fits-all" approach to calibration often fails. The table below benchmarks the performance of common standards against the target analyte's specific stoichiometry.

Performance Matrix: Selecting the Right Reference Material
FeatureSulfanilamide (Recommended)BBOT (Alternative)L-Cystine (Specialist)
Formula C₆H₈N₂O₂SC₂₆H₂₆N₂O₂SC₆H₁₂N₂O₄S₂
% Sulfur Match Excellent (18.62% vs 16.94%)Poor (7.44% vs 16.94%)High (26.69% vs 16.94%)
% Nitrogen Match Good (16.27% vs 22.19%)Poor (6.51% vs 22.19%)Moderate (11.66% vs 22.19%)
Combustion Type Clean, rapid oxidationHigh carbon load, soot riskComplex decomposition
Hygroscopicity Low (Stable)Very Low (Stable)Moderate (Drying required)
Suitability Verdict Optimal. Closest S/N ratio to analyte.Sub-optimal. Requires large sample mass to match signal.Viable. Use if Sulfanilamide is unavailable.
Expert Insight: The "Matrix Match" Effect

In dynamic flash combustion (Dumas method), the conversion of organic sulfur to SO₂ is competing with SO₃ formation.

  • Why Sulfanilamide wins: Its sulfur content (18.6%) nearly mirrors the analyte (16.9%). This ensures the detector sees a similar peak shape and intensity during calibration as it does during sample analysis, canceling out non-linearities in the FPD or TCD detectors.

  • Why BBOT fails here: To generate the same Sulfur signal as 2mg of the analyte, you would need ~4.5mg of BBOT. This excess carbon mass (72% C) can overload the combustion tube, leading to incomplete oxidation and "tailing" nitrogen peaks.

Self-Validating Experimental Protocol

To achieve precision <0.3% absolute error, follow this optimized protocol. This workflow integrates Vanadium Pentoxide (V₂O₅) as a combustion aid, critical for thiourea derivatives to ensure complete sulfur release.

Reagents and Equipment[2][3][4]
  • Instrument: Flash 2000 / Elementar vario (or equivalent CHNS Analyzer).

  • Carrier Gas: Helium (Grade 5.0, >99.999%).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅), analytical grade.

  • Calibration Standard: Sulfanilamide (Primary).

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Bypass" (empty tin capsule) samples to purge atmospheric nitrogen.

    • Run 2 "Conditioning" samples (2 mg Sulfanilamide) to prime the reduction column and saturate active sites.

  • Sample Preparation (The "Sandwich" Technique):

    • Rationale: Thioureas can melt before burning, coating the tin capsule and escaping oxidation. V₂O₅ acts as a flux and oxygen donor.

    • Step A: Tare a clean Tin (Sn) capsule.

    • Step B: Weigh 1.5 – 2.0 mg of [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea. Record weight to 0.001 mg precision.

    • Step C: Add 5 – 10 mg of V₂O₅ powder directly on top of the sample.

    • Step D: Hermetically seal the capsule using a crimper. Ensure no air pockets remain.

  • Combustion Parameters:

    • Furnace Temperature: 950°C (Left) / 840°C (Right/Reduction).

    • Oxygen Injection: 250 mL/min for 5 seconds (Calculated to provide 30% excess O₂).

    • Cycle Run Time: 720 seconds (Extended run time required for Sulfur tailing).

  • Validation Criteria:

    • The run is valid ONLY if the Reference Standard (Sulfanilamide) run as an unknown yields:

      • %N: 16.27 ± 0.15%

      • %S: 18.62 ± 0.20%

Visualization of Analytical Logic

Diagram 1: Optimized Combustion Pathway

This diagram illustrates the critical role of V₂O₅ and the separation logic required for high-sulfur thioureas.

CombustionWorkflow Sample Sample + V2O5 (Thiourea Derivative) Combustion Flash Combustion (950°C, Excess O2) Sample->Combustion Injection Redox Reduction Tube (Cu, 840°C) Combustion->Redox NOx -> N2 SO3 -> SO2 Separation GC Separation (N2, CO2, H2O, SO2) Redox->Separation Analyte Gas Mix Detection TCD / FPD Detection Separation->Detection Quantification Detection->Sample Calibration Factor (K-Factor) Update

Caption: The "Sandwich" combustion workflow ensuring complete conversion of Thiourea Sulfur to SO₂.

Diagram 2: Purity Assessment Decision Tree

How to interpret EA results in the context of drug development.

DecisionTree Result EA Result Obtained Check Within ±0.4% of Theoretical? Result->Check Pass PASS: Confirm Identity & Purity >98% Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C / High %H: Solvent Trap? (Check NMR) Fail->LowC LowS Low %S: Incomplete Combustion (Increase O2 / V2O5) Fail->LowS HighN High %N: Hygroscopic Wetting? (Dry Sample) Fail->HighN

Caption: Diagnostic logic for interpreting EA deviations for [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea.

Supporting Data & Experimental Verification

The following data simulates a typical validation run comparing the "Generalist" standard (BBOT) vs. the "Optimized" standard (Sulfanilamide) for this specific analyte.

MetricAnalyte TheoreticalResult using BBOT CalibrationResult using Sulfanilamide Calibration
Nitrogen (%N) 22.19%21.85% (Low bias due to signal disparity)22.15% (Accurate)
Sulfur (%S) 16.94%16.50% (Non-linear response error)16.91% (Accurate)
Carbon (%C) 50.75%50.80%50.72%
Conclusion -Fail (Requires correction factors)Pass (Direct correlation)

Interpretation: Using BBOT introduces a systematic error in Nitrogen and Sulfur quantification for this compound because the calibration curve is extrapolated too far from the standard's low N/S content. Sulfanilamide brackets the analyte's concentration, providing high-fidelity data.

References

  • Analytik Jena. (2021).[2] Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723631, N,N'-Dimethylthiourea (Analogous Structure). Retrieved from [Link]

  • JEL Sciences. (2020). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Executive Safety Assessment Compound Class: Functionalized Thiourea / Histamine H2 Agonist Analog Primary Hazards: Thyroid Toxicity, Skin Sensitization, Potential Carcinogenicity, Irritant (Amine). Handling [3-(Dimethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Functionalized Thiourea / Histamine H2 Agonist Analog Primary Hazards: Thyroid Toxicity, Skin Sensitization, Potential Carcinogenicity, Irritant (Amine).

Handling [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea requires a safety strategy that addresses two distinct chemical moieties: the thiourea backbone (implicated in thyroid toxicity and potential carcinogenicity) and the tertiary amine (contributing to tissue irritation and pH-dependent solubility).

Unlike standard laboratory reagents, thiourea derivatives exhibit high skin permeability. Standard nitrile gloves may offer insufficient protection during prolonged contact due to the organic amine functionality, which can accelerate permeation. This guide prioritizes containment over simple shielding.

Hazard Characterization & PPE Matrix

The following matrix synthesizes data from structural analogs (Dimaprit, Thiourea) to establish a "Worst-Case" safety profile.

Hazard CategoryRisk LevelPhysiological MechanismCritical Control Point
Dermal HIGH Thioureas are rapidly absorbed through the stratum corneum. The amine group increases lipid solubility.Glove Permeation: Standard nitrile breakthrough < 15 mins.
Inhalation MODERATE Solid dusts are potent respiratory irritants. Systemic absorption via lungs affects the thyroid.HEPA Filtration: Zero-tolerance for open-bench handling.
Systemic HIGH Goitrogenic (inhibits thyroxine synthesis). Suspected reproductive toxin.[1][2][3]Double-Barrier: PPE + Engineering Controls.
Recommended PPE Specifications[2][3][5][6][7][8][9][10]
Body PartStandard ProtectionEnhanced Protection (High Risk/Spill)Scientific Rationale
Hands Double Nitrile (min 5 mil outer, 4 mil inner). Change every 30 mins.Silver Shield / 4H (Laminate) under Nitrile.Thiourea derivatives can permeate nitrile. Laminate films provide broad chemical resistance.
Respiratory Fume Hood (Face velocity 80-100 fpm).P100 Respirator (Full Face) or PAPR.N95 is insufficient for organic vapors/fine particulates of this toxicity class.
Eyes Chemical Splash Goggles (ANSI Z87.1).Face Shield + Goggles.Safety glasses do not seal against airborne dusts or splashes.
Body High-neck Lab Coat (Tyvek or similar fluid-resistant).Tychem Apron / Sleeve covers.Cotton coats absorb and hold toxic dusts against the skin.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Context: Dry powders generate static charge, causing particle dispersal outside the balance.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Technique:

    • Place a plastic-backed absorbent mat (absorbent side up) in the hood.

    • Tare the balance before opening the vial.

    • Do not use a spatula to return excess chemical to the stock vial (cross-contamination and dust risk). Dispose of excess as solid waste.

    • Cap the vial inside the hood before removing it.

B. Solubilization (The "Permeation" Risk)

Context: Once in solution (DMSO, Methanol, or Water), skin absorption rates increase significantly.

  • Solvent Choice: If using DMSO, be aware that DMSO acts as a carrier, dragging the thiourea through intact skin instantly. Laminate gloves are mandatory when handling DMSO solutions of this compound.

  • Vessel: Use screw-cap vials with PTFE-lined septa. Avoid snap-caps which can aerosolize droplets upon opening.

C. Decontamination & Waste (The "Chemistry" Risk)

Critical Warning: Common laboratory bleach (Sodium Hypochlorite) is often used to oxidize thioureas. However, this compound contains a tertiary amine . Mixing amines with hypochlorite can generate Chloramines or Nitrosamines , which are potent carcinogens and volatile toxins.

Protocol:

  • Physical Removal: Wipe surfaces with dry paper towels first to remove bulk solid.

  • Primary Wash: Clean surface with a surfactant (soapy water) to lift the organic residue.

  • Secondary Wash: Rinse with 1N Hydrochloric Acid (converts the amine to a non-volatile salt) followed by water.

  • Disposal: Collect all wipes and rinsate into "Hazardous Waste: Toxic Organic." Do not pour down the drain.

Visualized Workflow: Safety Decision Loop

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop Work" triggers.

SafetyLoop Start Start: Handling Request RiskAssess Risk Assessment: Is mass > 100mg or is solvent DMSO? Start->RiskAssess StandardPPE Standard PPE: Double Nitrile + Goggles + Lab Coat RiskAssess->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Liners + Tyvek Sleeves RiskAssess->EnhancedPPE Yes HoodCheck Engineering Control: Is Fume Hood functional? StandardPPE->HoodCheck EnhancedPPE->HoodCheck StopWork STOP WORK: Notify CHO immediately HoodCheck->StopWork Fail Handling Execute Handling: (Anti-static protocols) HoodCheck->Handling Pass Decon Decontamination: 1. Soap/Water (No Bleach) 2. Acid Rinse Handling->Decon Waste Disposal: Segregate as Toxic Organic Decon->Waste

Figure 1: Operational safety decision tree highlighting the escalation to Enhanced PPE for high-risk solvents (DMSO) and the critical prohibition of work without functional engineering controls.

Emergency Response Procedures

Accidental Spill (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Wear P100 respirator, goggles, and double gloves.

  • Contain: Cover spill with damp paper towels (water-dampened) to prevent dust aerosolization. Do not dry sweep.

  • Clean: Scoop up damp material. Wash area with soapy water.[3][4]

Skin Exposure[8][11][12][13]
  • Immediate Action: Remove contaminated clothing immediately.

  • Flush: Rinse skin with tepid water for 15 minutes. Do not scrub (scrubbing abrades skin and increases absorption).

  • Medical: Seek medical attention. Provide the SDS, specifically noting the Thiourea class (thyroid risk).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Dimaprit (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Thiourea.[5][6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
Reactant of Route 2
Reactant of Route 2
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea
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